molecular formula C100H132N26O13 B549875 Indolicidin CAS No. 140896-21-5

Indolicidin

货号: B549875
CAS 编号: 140896-21-5
分子量: 1906.3 g/mol
InChI 键: USSYUMHVHQSYNA-PYODXXEMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a tridecapeptide isolated from the cytoplasmic granules of bovine neutrophils;  possesses potent in vitro bactericidal activity

属性

CAS 编号

140896-21-5

分子式

C100H132N26O13

分子量

1906.3 g/mol

IUPAC 名称

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-/m0/s1

InChI 键

USSYUMHVHQSYNA-PYODXXEMSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N

规范 SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N

序列

One Letter Code: ILPWKWPWWPWRR-NH2

同义词

H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2
indolicidin
isoleucyl-leucyl-prolyl-tryptophyl-lysyl-tryptophyl-prolyl-tryptophyl-tryptophyl-prolyl-tryptophyl-arginyl-argininamide

产品来源

United States

Foundational & Exploratory

Indolicidin's Antimicrobial Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits a broad spectrum of activity against bacteria. Its mechanism of action is multifaceted, involving both interactions with the bacterial membrane and subsequent disruption of key intracellular processes. This guide provides a detailed overview of the current understanding of this compound's antimicrobial action, complete with quantitative data, experimental methodologies, and visual representations of the key pathways and workflows involved in its study.

Core Antimicrobial Action

This compound's antimicrobial activity is not attributed to a single mode of action but rather a cascade of events that ultimately lead to bacterial cell death. The primary steps involved are:

  • Electrostatic Attraction and Membrane Binding: As a cationic peptide, this compound is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Permeabilization and Translocation: Upon binding, this compound disrupts the integrity of the bacterial outer and inner membranes. This permeabilization is generally not lytic but allows the peptide to translocate into the cytoplasm.[1][2]

  • Intracellular Targeting and Inhibition of Macromolecular Synthesis: Once inside the cell, this compound's primary intracellular target is DNA.[3] It binds to DNA, leading to the inhibition of DNA synthesis.[3][4] This, in turn, induces filamentation in bacteria, a phenomenon observed when DNA replication is hindered while cell growth continues.[3] The inhibition of RNA and protein synthesis occurs to a lesser extent and at higher concentrations, suggesting that the primary lethal action is the disruption of DNA replication.[3]

Quantitative Data on this compound's Antimicrobial Activity

The following table summarizes key quantitative data regarding the antimicrobial and inhibitory activities of this compound.

ParameterOrganism/SystemValue
Minimum Inhibitory Concentration (MIC)
Escherichia coli0.4 µM[5]
Multi-drug resistant E. coli (EAEC)32 µM[6][7]
Staphylococcus aureus43.8 µM[8]
Methicillin-resistant S. aureus (MRSA)16-32 µg/ml[9]
Klebsiella pneumoniae0.7-100 µg/ml[9]
Minimum Bactericidal Concentration (MBC)
Multi-drug resistant E. coli (EAEC)64 µM[6][7]
Inhibition of Macromolecular Synthesis in E. coli
DNA Synthesis
at 50 µg/mlSignificant inhibition[3]
at MICAlmost complete inhibition[3]
RNA Synthesis
at 50 µg/mlLesser extent of inhibition than DNA synthesis[3]
Protein Synthesis
at concentrations up to MICNot significantly affected[3]
Hemolytic Activity
Minimal Hemolytic Concentration15.6 µM[5]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[10]

  • Include a positive control (bacteria without peptide) and a negative control (medium only).[10]

  • Incubate the plate at 37°C for 18-24 hours.[10]

  • Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth.[10]

Outer Membrane Permeabilization Assay (NPN Uptake)

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and fluoresce.[11][12]

Protocol:

  • Grow bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).[11]

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).[11]

  • Add varying concentrations of this compound to the suspension.

  • Record the increase in fluorescence over time, which corresponds to the uptake of NPN and thus outer membrane permeabilization.[11]

Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

Principle: The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) can be hydrolyzed by the cytoplasmic enzyme β-galactosidase to produce a yellow-colored product, o-nitrophenol. In bacteria with an intact inner membrane, ONPG cannot reach the cytoplasm. Permeabilization of the inner membrane allows ONPG entry and subsequent hydrolysis.[12]

Protocol:

  • Use a bacterial strain that constitutively expresses β-galactosidase.

  • Grow the bacteria to mid-log phase, wash, and resuspend in a buffer containing ONPG.[12]

  • Add different concentrations of this compound to the bacterial suspension.

  • Monitor the increase in absorbance at 420 nm over time, which indicates the production of o-nitrophenol and therefore inner membrane permeabilization.[12]

Membrane Potential Assay (DiSC3-5)

Principle: The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3-5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence.[11][13]

Protocol:

  • Grow bacteria to mid-log phase, wash, and resuspend in a buffer containing glucose.[14]

  • Add DiSC3-5 to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.[11]

  • Add varying concentrations of this compound.

  • Measure the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time, which reflects the dissipation of the membrane potential.[11][14]

DNA Binding Assay (Gel Retardation)

Principle: The migration of DNA through an agarose gel is retarded when it is bound by a molecule such as a peptide. This change in mobility can be visualized by staining the DNA.[15]

Protocol:

  • Incubate a fixed amount of plasmid DNA with increasing concentrations of this compound in a suitable binding buffer.[16]

  • Load the samples onto an agarose gel.[16]

  • Perform electrophoresis to separate the DNA-peptide complexes from unbound DNA.

  • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[16]

  • The retardation of DNA migration with increasing peptide concentration indicates binding.[15][16]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Antimicrobial Action

Indolicidin_Mechanism This compound This compound OuterMembrane Outer Membrane (LPS) This compound->OuterMembrane Electrostatic Attraction BacterialCell Bacterial Cell InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Permeabilization & Translocation Cytoplasm Cytoplasm InnerMembrane->Cytoplasm DNA Bacterial DNA Cytoplasm->DNA Binding Replication DNA Replication DNA->Replication Inhibition Filamentation Cell Filamentation Replication->Filamentation Leads to CellDeath Bacterial Cell Death Filamentation->CellDeath

Caption: this compound's mechanism of action from membrane interaction to intracellular targeting.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow Start Start: Antimicrobial Peptide (this compound) MIC Determine MIC (Broth Microdilution) Start->MIC MembraneInteraction Investigate Membrane Interaction MIC->MembraneInteraction IntracellularTargets Identify Intracellular Targets MIC->IntracellularTargets OuterPerm Outer Membrane Permeabilization (NPN Assay) MembraneInteraction->OuterPerm InnerPerm Inner Membrane Permeabilization (ONPG Assay) MembraneInteraction->InnerPerm MembranePotential Membrane Potential Dissipation (DiSC3-5 Assay) MembraneInteraction->MembranePotential Conclusion Conclude Mechanism of Action OuterPerm->Conclusion InnerPerm->Conclusion MembranePotential->Conclusion MacroSynthesis Macromolecular Synthesis Inhibition (Radiolabeling) IntracellularTargets->MacroSynthesis DNABinding DNA Binding (Gel Retardation) IntracellularTargets->DNABinding MacroSynthesis->Conclusion DNABinding->Conclusion

Caption: A typical experimental workflow to elucidate the antimicrobial mechanism of this compound.

Conclusion

This compound's potent antimicrobial activity stems from a dual-action mechanism that involves initial membrane disruption followed by the critical inhibition of intracellular DNA synthesis. This multifaceted approach makes it a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study and application of this unique antimicrobial peptide.

References

The Pivotal Role of Structure in the Bioactivity of Indolicidin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of indolicidin and its synthetic analogs. This compound, a 13-amino acid cationic antimicrobial peptide (H-ILPWKWPWWPWRR-NH2) isolated from bovine neutrophils, is distinguished by its exceptionally high content of tryptophan and proline residues.[1] These features contribute to its broad-spectrum antimicrobial activity but also to undesirable hemolytic effects. This guide details the modifications undertaken to create this compound analogs with enhanced therapeutic indices, summarizing key quantitative data, experimental methodologies, and the molecular logic underpinning their activity.

Core Concepts in this compound's Mechanism of Action

This compound and its analogs primarily exert their antimicrobial effects through membrane disruption. The mechanism is multifaceted, beginning with an electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[2][3][4] Following this initial binding, the peptide's hydrophobic tryptophan residues partition into the lipid bilayer, leading to membrane permeabilization and the formation of discrete ion channels.[2][3][5] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately, cell death. Some studies also suggest that this compound can translocate across the bacterial membrane and inhibit intracellular processes, such as DNA synthesis, which contributes to its bactericidal effects.[6]

The following diagram illustrates the proposed mechanism of action for this compound.

Indolicidin_Mechanism_of_Action Proposed Mechanism of Action for this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space This compound This compound Analog Binding Electrostatic Binding to Membrane This compound->Binding Insertion Hydrophobic Insertion (Tryptophan Residues) Binding->Insertion Permeabilization Membrane Permeabilization Insertion->Permeabilization DNA_Inhibition Inhibition of DNA Synthesis Permeabilization->DNA_Inhibition Translocation Cell_Death Bacterial Cell Death Permeabilization->Cell_Death Ion Leakage DNA_Inhibition->Cell_Death

This compound's multi-step mechanism of action.

Structure-Activity Relationship: Key Residue Modifications

Systematic modifications of this compound's primary structure have yielded crucial insights into the roles of specific amino acids in its antimicrobial and hemolytic activities.

The Role of Tryptophan

The five tryptophan residues are critical for both antimicrobial and hemolytic activity. Their bulky, hydrophobic indole side chains are essential for partitioning into and disrupting the lipid bilayer.

  • Trp at Position 11: This residue is crucial for both antimicrobial and hemolytic activities.[7]

  • Trp at Position 4: Plays a significant role in antimicrobial activity.[7]

  • Trp at Position 9: Is more influential in hemolytic activity.[7]

  • Substitution with Phenylalanine: Replacing tryptophan residues with phenylalanine can reduce hemolytic activity while maintaining some antimicrobial efficacy, suggesting that the specific indole structure of tryptophan contributes to cytotoxicity.[8]

  • Substitution with (2-Me)Phe: Analogs with 2-methylphenylalanine replacing tryptophan have shown broad-spectrum antimicrobial activity with reduced hemolytic effects.[9][10]

The Role of Proline

The three proline residues impart a unique, extended conformation to this compound in aqueous solutions, which changes upon membrane interaction.[2]

  • Proline's Structural Constraint: Proline residues introduce kinks in the peptide backbone, preventing the formation of a stable α-helix. This conformational flexibility is thought to be important for its diverse mechanisms of action.[4]

  • Substitution with Alanine: Replacing proline with alanine can alter the peptide's secondary structure, in some cases leading to increased α-helicity. An analog where prolines were replaced by alanines (CP10A) showed improved activity against Gram-positive bacteria.[11]

  • Interaction with LPS: Proline residues, particularly at positions 3 and 10, are necessary for the effective interaction of this compound with the lipopolysaccharide (LPS) outer layer of Gram-negative bacteria.[4][12]

The logical relationship between amino acid substitutions and their resulting biological activities is summarized in the diagram below.

SAR_Logic Structure-Activity Relationship Logic This compound This compound Trp_Sub Tryptophan Substitution This compound->Trp_Sub Pro_Sub Proline Substitution This compound->Pro_Sub Charge_Mod Charge Modification This compound->Charge_Mod Dec_Hemolysis Decreased Hemolysis Trp_Sub->Dec_Hemolysis e.g., Phe, (2-Me)Phe Inc_Antimicrobial Increased/ Maintained Antimicrobial Activity Trp_Sub->Inc_Antimicrobial e.g., (2-Me)Phe Dec_Antimicrobial Decreased Antimicrobial Activity Trp_Sub->Dec_Antimicrobial If critical Trp removed Pro_Sub->Inc_Antimicrobial e.g., Ala vs G+ Pro_Sub->Dec_Antimicrobial vs G- (LPS binding) Altered_Structure Altered Secondary Structure Pro_Sub->Altered_Structure e.g., Ala Charge_Mod->Inc_Antimicrobial Increased Cationicity

Impact of key residue modifications on bioactivity.

Quantitative Data on this compound Analogs

The following tables summarize the antimicrobial and hemolytic activities of selected this compound analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic Concentration 50 (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher therapeutic index (HC50/MIC) is desirable.

Table 1: Antimicrobial Activity (MIC in µM) of this compound Analogs against Gram-Positive Bacteria

Peptide/AnalogModification(s)S. aureusS. epidermidisE. faeciumReference
This compound Native Sequence8 - 648 - 3232 - 64[8]
IND-4,11K W4K, W11K81632[10]
CP-10A P3A, P7A, P10A44-[11]
Retro-Ind Reversed Sequence4--[7]

Table 2: Antimicrobial Activity (MIC in µM) of this compound Analogs against Gram-Negative Bacteria

Peptide/AnalogModification(s)E. coliP. aeruginosaK. pneumoniaeReference
This compound Native Sequence8 - 16>128>128[8]
IND-4,11K W4K, W11K64128128[10]
CP-11 Increased Cationicity416-[13]
Retro-Ind Reversed Sequence8--[7]

Table 3: Hemolytic Activity of this compound Analogs

Peptide/AnalogModification(s)Hemolytic Activity (% at 128 µM)Reference
This compound Native SequenceHigh[8][10]
IND-4,11K W4K, W11K7.24%[10]
Phe Analog All W -> FReduced[8]
(2-Me)Phe Analog All W -> (2-Me)PheLow[9][14]
Retro-Ind Reversed SequenceRemarkably Lower[7]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism.

The general workflow for an MIC assay is depicted below.

MIC_Workflow Experimental Workflow for MIC Determination Prep_Bacteria 1. Prepare Bacterial Inoculum (Logarithmic Growth Phase) Inoculate_Plate 3. Inoculate 96-Well Plate (Bacteria + Peptide Dilutions) Prep_Bacteria->Inoculate_Plate Prep_Peptide 2. Prepare Peptide Serial Dilutions Prep_Peptide->Inoculate_Plate Incubate 4. Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results 5. Read Results (Visual Inspection or OD600) Incubate->Read_Results Determine_MIC 6. Determine MIC Read_Results->Determine_MIC

Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth, MHB). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm of ~0.5). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]

  • Peptide Dilution: The this compound analog is dissolved in a suitable solvent (e.g., sterile water with 0.02% acetic acid). A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using the appropriate broth medium.[15]

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Control wells containing only bacteria (positive control) and only broth (negative control) are included. The plate is incubated at 37°C for 18-24 hours.[15][16]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 620 nm.[8]

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

Methodology:

  • Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[2][12]

  • Peptide Incubation: Serial dilutions of the this compound analog are prepared in PBS. The peptide solutions are mixed with the RBC suspension in a 96-well plate.

  • Controls: A negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, representing 100% hemolysis) are included.[2]

  • Incubation and Centrifugation: The plate is incubated at 37°C for 60 minutes.[3] After incubation, the plate is centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[3]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in different environments.

Methodology:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM ammonium acetate or phosphate buffer) that is transparent in the far-UV region. The peptide concentration should be accurately determined and is typically in the range of 0.1-0.2 mg/mL.[7]

  • Environmental Conditions: To mimic biological membranes, the peptide's secondary structure can be analyzed in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles or liposomes.

  • Data Acquisition: CD spectra are recorded on a CD spectrometer, typically in the far-UV range (190-250 nm).[11] A quartz cuvette with a short path length (e.g., 0.1 cm) is used to minimize buffer absorbance.[11]

  • Data Analysis: The obtained CD spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). The characteristic negative bands at ~208 nm and ~222 nm indicate α-helical content, while a negative band around 218 nm is indicative of β-sheet structures. A strong negative band below 200 nm suggests a random coil conformation.

Conclusion

The structure-activity relationship of this compound analogs is a rich field of study with significant implications for the development of new antimicrobial agents. By strategically modifying the peptide's primary sequence, particularly the tryptophan and proline residues, it is possible to dissociate the desired antimicrobial activity from undesirable hemolytic effects. Analogs with substitutions such as tryptophan to 2-methylphenylalanine or the synthesis of retro-peptides have shown promise in improving the therapeutic index. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers and drug developers to design and evaluate novel this compound-based therapeutics with enhanced selectivity and efficacy.

References

Indolicidin's Biological Crusade Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits significant biological activity against a broad spectrum of pathogens, including resilient Gram-positive bacteria. Isolated from bovine neutrophils, this 13-amino acid peptide represents a promising candidate for novel antimicrobial therapies in an era of mounting antibiotic resistance. This technical guide delves into the core of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.

Mechanism of Action: A Multi-pronged Attack

This compound's bactericidal activity against Gram-positive bacteria is not contingent on a single mode of action but rather a coordinated, multi-step assault on the bacterial cell. The initial interaction is electrostatic, driven by the peptide's positive charge and the negatively charged components of the Gram-positive cell envelope, such as teichoic acids.

Upon reaching the cytoplasmic membrane, this compound's action diverges from simple pore formation, a common mechanism for many antimicrobial peptides. While it does permeabilize the bacterial membrane, it does not typically cause complete lysis.[1][2][3][4][5][6] Instead, this permeabilization is a crucial step for the peptide to access its primary intracellular target: DNA.[1][2][3][4]

Once inside the cytoplasm, this compound directly interacts with bacterial DNA, inhibiting DNA synthesis.[1][2][3][4][5][6][7] This inhibition is a key contributor to its antimicrobial effect and leads to observable morphological changes in the bacteria, such as filamentation.[1][3][4] Evidence also suggests that at higher concentrations, RNA and protein synthesis can be affected, though to a lesser extent than DNA synthesis, indicating a hierarchical targeting of cellular processes.[1][2][3][4][8][9]

The following diagram illustrates the proposed mechanism of action:

Indolicidin_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Positive Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound CellWall Peptidoglycan & Teichoic Acids This compound->CellWall Electrostatic Interaction CytoplasmicMembrane Cytoplasmic Membrane CellWall->CytoplasmicMembrane Translocation DNA Bacterial DNA CytoplasmicMembrane->DNA Membrane Permeabilization & Intracellular Access Macromolecular_Synthesis RNA & Protein Synthesis DNA->Macromolecular_Synthesis Primary Inhibition Cellular_Processes Cell Division Macromolecular_Synthesis->Cellular_Processes Secondary Inhibition Cellular_Processes->Cellular_Processes Filamentation & Cell Death

Caption: Proposed mechanism of this compound action against Gram-positive bacteria.

Quantitative Antimicrobial Activity

The efficacy of this compound and its analogues has been quantified against a range of clinically relevant Gram-positive bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits visible bacterial growth.

Gram-Positive SpeciesStrainThis compound MIC (µg/ml)CP10A MIC (µg/ml)Reference
Staphylococcus aureusATCC 2592384[10]
Staphylococcus aureusSAP0017 (MRSA)84[10]
Staphylococcus epidermidisATCC 12228164[10]
Staphylococcus haemolyticusATCC 29970168[10]
Enterococcus faecalisATCC 29212>6416[10]
Streptococcus pyogenesATCC 19615168[10]
Bacillus subtilisATCC 663342[10]
Corynebacterium xerosisATCC 771142[10]

Note: CP10A is a derivative of this compound where the three proline residues are replaced with alanine, leading to improved activity against most Gram-positive bacteria.[8][9][10]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to assess the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound (or analogue) stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD600 readings)

Protocol:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10^5 CFU/ml in MHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (5x10^5 CFU/ml) B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound solution (at a multiple of the MIC, e.g., 10x MIC)

  • Bacterial culture in logarithmic growth phase

  • MHB or other suitable broth

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Protocol:

  • Grow bacteria to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/ml in fresh broth.

  • Add this compound to the bacterial culture at the desired concentration (e.g., 10x MIC). A control culture without the peptide should be run in parallel.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots from both the treated and control cultures.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.

  • Plot the log10 CFU/ml against time to visualize the killing kinetics.

Membrane Permeabilization Assay

This assay evaluates the ability of this compound to disrupt the bacterial cytoplasmic membrane, often using a fluorescent dye that is excluded from intact cells.

Materials:

  • Bacterial culture

  • This compound solution

  • Membrane potential-sensitive fluorescent dye (e.g., propidium iodide, SYTOX Green)

  • Buffer solution (e.g., PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Harvest and wash bacterial cells from a culture in the logarithmic growth phase.

  • Resuspend the cells in the buffer to a specific optical density.

  • Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for dye equilibration.

  • Measure the baseline fluorescence.

  • Add this compound to the cell suspension and immediately begin monitoring the fluorescence intensity over time.

  • An increase in fluorescence indicates that the dye has entered the cells due to membrane permeabilization.

  • A positive control, such as treatment with a known membrane-disrupting agent (e.g., ethanol), can be used to determine the maximum fluorescence.

Membrane_Permeabilization_Workflow A Prepare bacterial cell suspension B Add membrane-impermeable fluorescent dye A->B C Measure baseline fluorescence B->C D Add this compound to the cell suspension C->D E Monitor fluorescence intensity over time D->E F Increased fluorescence indicates membrane permeabilization E->F

Caption: Workflow for the membrane permeabilization assay.

Signaling Pathways and Intracellular Effects

While this compound's primary mode of action is not through the modulation of classical signaling pathways, its intracellular effects trigger a cascade of events leading to cell death. The inhibition of DNA synthesis is a critical event that disrupts the bacterial cell cycle and leads to filamentation, a phenomenon where cells continue to elongate but fail to divide. This ultimately results in bacterial demise. The interaction with DNA is thought to be a direct binding event, rather than the activation or inhibition of a specific signaling cascade.[5][6][7]

Conclusion

This compound's multifaceted mechanism of action, involving both membrane disruption and inhibition of crucial intracellular processes, makes it a formidable agent against Gram-positive bacteria. The quantitative data underscores its potency, and the detailed protocols provide a framework for its continued investigation and development. As the challenge of antibiotic resistance grows, a deeper understanding of novel antimicrobial peptides like this compound is paramount for the future of infectious disease therapeutics.

References

The Pivotal Role of Tryptophan Residues in the Multifaceted Functions of Indolicidin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolicidin, a 13-amino acid cationic peptide (ILPWKWPWWPWRR-NH₂), is a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from bovine neutrophils.[1] Its remarkably high content of tryptophan (five residues) and proline (three residues) confers a unique structural and functional profile.[2][3] this compound exhibits a broad spectrum of activity against bacteria, fungi, and some viruses, but its therapeutic potential is hampered by its concurrent hemolytic activity.[3][4] This guide delves into the critical role of tryptophan residues in dictating the dual nature of this compound, exploring how these residues govern its antimicrobial efficacy, hemolytic toxicity, and underlying mechanisms of action. Understanding the structure-function relationships of this compound's tryptophan residues is paramount for the rational design of novel peptide-based therapeutics with enhanced selectivity and potency.

The Dichotomy of Tryptophan's Influence: Antimicrobial Efficacy vs. Hemolytic Activity

A central theme in the study of this compound is the differential contribution of its tryptophan residues to its desired antimicrobial effects and its undesirable hemolytic activity. Extensive structure-activity relationship (SAR) studies, involving the systematic substitution of tryptophan with other amino acids, have illuminated this crucial dichotomy.

Quantitative Analysis of Tryptophan-Modified this compound Analogs

The following tables summarize the minimum inhibitory concentrations (MICs) and hemolytic activities of various this compound analogs in which tryptophan residues have been substituted, primarily with leucine (L) or phenylalanine (F).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Tryptophan-Substituted Analogs against various bacteria.

Peptide/AnalogSequenceE. coli (μg/mL)S. aureus (μg/mL)Reference
This compound ILPWK WPWWPWRR-NH₂168[2][5]
[L4]Ind ILL WKWPWWPWRR-NH₂1616[2]
[L6]Ind ILPWKL PWWPWRR-NH₂3216[2]
[L8]Ind ILPWKWL WWPWRR-NH₂3216[2]
[L9]Ind ILPWKWPL WPWRR-NH₂168[2]
[L11]Ind ILPWKWPWWPL RR-NH₂168[2]
Single Trp (W4) ILL WKL PL****L PL RR-NH₂--[4]
Single Trp (W8) ILPWKL PW****L PL RR-NH₂--[4]
Single Trp (W11) ILPWKL PL****L PW RR-NH₂--[4]
ILF (W to F) ILF KF PF****F PF RR-NH₂Comparable to this compoundComparable to this compound[6][7]

Note: A dash (-) indicates that specific data was not provided in the cited source.

Table 2: Hemolytic Activity of this compound and Tryptophan-Substituted Analogs.

Peptide/AnalogSequenceHemolytic ActivityReference
This compound ILPWK WPWWPWRR-NH₂Yes[4][6][7]
[L9]Ind ILPWKWPL WPWRR-NH₂Negligible[2]
[L11]Ind ILPWKWPWWPL RR-NH₂Negligible[2]
Single Trp Analogs (Leu substitutions)Do not lyse erythrocytes[4]
ILF (W to F) ILF KF PF****F PF RR-NH₂No[6][7]

The data clearly indicates that while the antimicrobial activity is often retained or only moderately reduced upon substitution of some tryptophan residues, the hemolytic activity is significantly attenuated or completely abolished.[2][4][6] This suggests that the molecular interactions governing the lysis of bacterial and erythrocyte membranes are distinct, with the bulky, hydrophobic, and aromatic nature of tryptophan being a key determinant for erythrocyte membrane disruption. Specifically, substitutions at positions 9 and 11 with leucine have been shown to produce analogs with strong antibacterial activity but negligible hemolytic effects.[2] Furthermore, analogs where all but one tryptophan are replaced by leucine retain antibacterial properties but lose their hemolytic capacity, underscoring that the high density of tryptophans is essential for hemolysis.[4]

Mechanistic Insights: The Role of Tryptophan in Membrane Interactions

The primary mode of action for this compound involves the perturbation of cell membranes. Tryptophan residues, with their large hydrophobic surface area and propensity for interfacial localization, are instrumental in this process.

Membrane Binding and Interfacial Localization

Tryptophan fluorescence spectroscopy is a powerful tool to probe the interaction of this compound with lipid bilayers. Upon binding to lipid vesicles, the tryptophan fluorescence of this compound typically exhibits a blue shift and an increase in quantum yield.[6][8] This indicates the transfer of the tryptophan side chains from the aqueous environment to the more hydrophobic and less polar environment of the lipid membrane interface.[6]

Fluorescence quenching experiments, using aqueous quenchers like iodide, further confirm this interfacial location. The tryptophan fluorescence of membrane-bound this compound is less efficiently quenched compared to the peptide in solution, indicating that the residues are shielded from the aqueous phase by inserting into the bilayer.[6] However, they are not deeply buried in the hydrophobic core.[6][9]

The interaction is a combination of electrostatic and hydrophobic forces. The cationic nature of this compound facilitates its initial attraction to the negatively charged components of bacterial membranes, while the tryptophan residues drive the partitioning of the peptide into the lipid bilayer.[8][10]

Membrane Permeabilization

Once at the membrane interface, this compound disrupts the bilayer integrity, leading to the leakage of intracellular contents. This permeabilization is thought to occur through a "carpet-like" mechanism or by causing significant membrane deformation, rather than forming discrete, stable transmembrane channels.[6][9] The bulky indole side chains of tryptophan likely play a direct role in disordering the lipid acyl chains and creating transient defects in the membrane. The observation that analogs with phenylalanine substitutions (ILF) are less effective at permeabilizing lipid vesicles correlates with their lack of hemolytic activity.[6][7]

Beyond the Membrane: Intracellular Targeting

While membrane disruption is a key aspect of this compound's function, there is compelling evidence for intracellular targets, particularly the inhibition of DNA synthesis. This dual-action mechanism contributes to its potent antimicrobial activity.

Inhibition of DNA Synthesis

At bactericidal concentrations, this compound has been shown to induce filamentation in E. coli, a morphological change often associated with the inhibition of DNA replication.[11] Subsequent studies confirmed that this compound preferentially inhibits the incorporation of radiolabeled thymidine into DNA, with less immediate effects on RNA and protein synthesis.[11]

DNA Binding

The ability of this compound to inhibit DNA synthesis is linked to its capacity to directly bind to DNA. Gel retardation assays have demonstrated that this compound can form stable complexes with DNA, retarding its migration through an agarose gel.[3] This interaction is likely mediated by a combination of electrostatic interactions between the cationic peptide and the negatively charged phosphate backbone of DNA, as well as potential intercalating or groove-binding interactions involving the planar indole rings of the tryptophan residues.

Structural Consequences of Tryptophan Residues

In aqueous solution, this compound exists in a largely disordered or random coil conformation.[4][8] However, upon interaction with membrane-mimetic environments such as lipid vesicles or detergents, it adopts a more defined structure. Circular dichroism (CD) spectroscopy studies have suggested the formation of β-turn or extended poly-L-proline II-like structures.[4][12] The multiple tryptophan residues are thought to influence this conformational transition, with some evidence suggesting they can act as "structure breakers," preventing the formation of canonical α-helical structures.[12] The stacking of indole rings has also been proposed to contribute to the observed CD spectra.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimal Inhibitory Concentration (MIC) Determination

This protocol is adapted from the microtiter broth dilution method.

  • Preparation of Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial twofold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol outlines a standard method for assessing the hemolytic activity of peptides against red blood cells (RBCs).

  • Preparation of Erythrocytes: Obtain fresh, defibrinated blood (e.g., human or sheep) and wash the RBCs three to four times by centrifugation in phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: In a 96-well plate, add the peptide at various concentrations to the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).

  • Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour with gentle agitation. After incubation, centrifuge the plate to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Vesicle Leakage Assay (Carboxyfluorescein)

This assay measures the ability of a peptide to permeabilize lipid vesicles.

  • Preparation of Dye-Entrapped Vesicles: Prepare large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes) in a buffer containing a high concentration of the fluorescent dye 5(6)-carboxyfluorescein (CF). At high concentrations, CF self-quenches. Remove the non-encapsulated dye by gel filtration.

  • Leakage Measurement: Add the peptide to a suspension of the CF-loaded vesicles. The disruption of the vesicle membrane will cause the release of CF into the surrounding buffer, leading to its dequenching and an increase in fluorescence intensity.

  • Fluorescence Monitoring: Monitor the increase in CF fluorescence over time using a spectrofluorometer with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.

  • Determination of 100% Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to the vesicle suspension to cause complete lysis and release of all entrapped CF. This value represents 100% leakage.

  • Calculation of Leakage: The percentage of leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_100 - F_0)] x 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_100 is the fluorescence after adding detergent.

Gel Retardation Assay for Peptide-DNA Binding

This assay is used to detect the interaction between a peptide and DNA.[14][15][16]

  • DNA Probe Preparation: Use a small DNA fragment (e.g., a plasmid fragment or a synthetic oligonucleotide) and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of the peptide in a suitable binding buffer.

  • Gel Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide or agarose gel.

  • Detection: After electrophoresis, visualize the DNA bands by autoradiography (for radioactive labels) or fluorescence imaging.

  • Analysis: If the peptide binds to the DNA, the migration of the DNA through the gel will be retarded, resulting in a band shift compared to the free DNA probe. The intensity of the shifted band will increase with increasing peptide concentration.

Visualizing the Functional Landscape of this compound's Tryptophan Residues

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical relationships governing the function of tryptophan in this compound.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) inoculation Inoculation of 96-well Plate bacterial_culture->inoculation peptide_dilution Serial Peptide Dilution peptide_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis rbc_prep Wash & Resuspend Red Blood Cells incubation Incubate Peptides with RBCs (37°C, 1h) rbc_prep->incubation peptide_prep Peptide Dilutions peptide_prep->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer absorbance Measure Absorbance (540 nm) supernatant_transfer->absorbance calculation Calculate % Hemolysis absorbance->calculation

Workflow for Hemolysis Assay.

tryptophan_function cluster_properties Key Properties cluster_mechanisms Mechanisms of Action This compound This compound (5 Tryptophan Residues) hydrophobicity High Hydrophobicity This compound->hydrophobicity Trp contributes to interfacial_activity Interfacial Activity This compound->interfacial_activity Trp mediates cationic_charge Cationic Charge This compound->cationic_charge antimicrobial Antimicrobial Activity hydrophobicity->antimicrobial hemolytic Hemolytic Activity hydrophobicity->hemolytic membrane_disruption Membrane Disruption interfacial_activity->membrane_disruption cationic_charge->membrane_disruption Initial interaction dna_inhibition DNA Synthesis Inhibition cationic_charge->dna_inhibition DNA binding membrane_disruption->antimicrobial membrane_disruption->hemolytic dna_inhibition->antimicrobial

Role of Tryptophan in this compound's Function.

Conclusion and Future Directions

The tryptophan residues of this compound are undeniably central to its biological activities, acting as a double-edged sword that bestows potent antimicrobial efficacy while also conferring undesirable hemolytic toxicity. The key takeaways for researchers and drug developers are:

  • Tryptophan is essential for hemolysis: A high density of tryptophan residues is a primary determinant of this compound's ability to lyse red blood cells.

  • Antimicrobial activity is more tolerant to tryptophan substitution: Analogs with reduced tryptophan content can retain significant antibacterial potency.

  • Interfacial activity is key: Tryptophans drive the insertion of this compound into the membrane interface, leading to permeabilization.

  • Dual mechanism of action: this compound targets both the cell membrane and intracellular processes like DNA synthesis.

Future research should continue to focus on the strategic replacement of specific tryptophan residues to design this compound analogs with an improved therapeutic index. The development of peptidomimetics that capture the essential structural features for antimicrobial activity while minimizing those responsible for hemolysis holds significant promise. Furthermore, a deeper understanding of the specific interactions between tryptophan residues and the lipid components of bacterial versus eukaryotic membranes will be crucial for the rational design of next-generation antimicrobial agents.

References

Indolicidin's Inhibitory Effect on Bacterial DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits broad-spectrum activity against a variety of bacterial pathogens. Its multifaceted mechanism of action involves initial interactions with the bacterial cell membrane, leading to permeabilization and subsequent entry into the cytoplasm. Once internalized, this compound primarily targets and inhibits DNA synthesis, a critical process for bacterial replication and survival. This disruption of DNA replication leads to downstream effects such as cell filamentation and eventual bacterial cell death. This technical guide provides an in-depth exploration of the inhibitory effect of this compound on bacterial DNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) like this compound have emerged as promising candidates for the development of novel therapeutics due to their unique mechanisms of action that differ from conventional antibiotics. This compound, a 13-amino acid peptide isolated from bovine neutrophils, is characterized by its high tryptophan content and cationic nature. While its ability to permeabilize bacterial membranes is well-documented, a growing body of evidence highlights the inhibition of intracellular processes, particularly DNA synthesis, as a primary mode of its bactericidal activity.[1][2][3][4] Understanding the intricacies of this inhibitory mechanism is crucial for the rational design of more potent and specific this compound-based drugs.

Mechanism of Action: From Membrane Permeabilization to DNA Synthesis Inhibition

This compound's journey to inhibiting bacterial DNA synthesis is a multi-step process that begins at the cell surface and culminates in the disruption of DNA replication within the cytoplasm.

Bacterial Membrane Interaction and Translocation

This compound's positive charge facilitates its initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to its permeabilization.[5][6] Unlike many other AMPs that cause rapid cell lysis, this compound's membrane disruption is often non-lytic, allowing the peptide to translocate across the membrane and accumulate in the cytoplasm where it can engage with intracellular targets.[2][3][5]

Direct Binding to DNA

Once in the cytoplasm, this compound directly interacts with bacterial DNA.[1][5] This binding has been demonstrated through various biophysical techniques, including gel retardation assays, fluorescence quenching, and surface plasmon resonance.[1][5] The interaction is thought to be mediated by the peptide's cationic residues and the unique structural motif provided by its tryptophan and proline residues, which may allow it to bind to the minor groove of the DNA double helix. This binding can physically obstruct the progression of the replication machinery along the DNA template.

Interference with DNA Processing Enzymes

Beyond simple steric hindrance, this compound has been shown to interfere with the function of essential DNA processing enzymes. For instance, studies have demonstrated that this compound can inhibit the catalytic activity of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[7][8] This inhibition is believed to occur through this compound's binding to the DNA substrate, thereby preventing the enzyme from accessing its target site.[7][8]

The culmination of these actions—direct DNA binding and interference with essential enzymes—leads to a potent inhibition of DNA synthesis. This, in turn, triggers a cascade of downstream events, including the induction of bacterial cell filamentation, a phenomenon observed when cell division is blocked while cell growth continues.[2][3][4]

Indolicidin_Mechanism This compound's Proposed Mechanism of Action cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome Indolicidin_ext This compound Membrane Outer & Inner Membranes Indolicidin_ext->Membrane Binding & Permeabilization Indolicidin_intra This compound Membrane->Indolicidin_intra Translocation DNA Bacterial DNA Indolicidin_intra->DNA Direct Binding DNA_Gyrase DNA Gyrase/ Topoisomerase I Indolicidin_intra->DNA_Gyrase Inhibition Replication_Complex DNA Replication Complex Indolicidin_intra->Replication_Complex Interference DNA->Replication_Complex Template for Replication Inhibition Inhibition of DNA Synthesis Filamentation Cell Filamentation Inhibition->Filamentation Death Bacterial Cell Death Filamentation->Death

This compound's multifaceted mechanism of action.

Quantitative Data on this compound's Activity

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific IC50 values for the inhibition of DNA synthesis are not extensively reported in the literature, the MIC values provide a benchmark for the concentration at which this compound exerts its overall antibacterial effect, which is primarily driven by the inhibition of DNA synthesis.

Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)Reference
Escherichia coliGram-negative8 - 164.2 - 8.4[6]
Klebsiella pneumoniaeGram-negative10052.5[9]
Pseudomonas aeruginosaGram-negative>128>67.2[10]
Salmonella enterica ser. TyphimuriumGram-negative168.4[7]
Acinetobacter baumannii (MDR)Gram-negative8 - 164.2 - 8.4[6]
Enteroaggregative E. coli (MDR)Gram-negative3216.8[8]
Staphylococcus aureusGram-positive8 - 164.2 - 8.4[6][10]
Staphylococcus epidermidisGram-positive84.2[10]
Enterococcus faecalisGram-positive32 - 6416.8 - 33.6[10]
Listeria monocytogenesGram-positive42.1[7]
Candida albicansFungus3216.8[10]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effect of this compound on bacterial DNA synthesis.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound stock solution

  • [³H]-thymidine (specific activity ~20 Ci/mmol)

  • Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

  • Ethanol (70%)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in a suitable broth medium.

  • Dilute the culture to a standardized cell density in fresh, pre-warmed medium.

  • Aliquot the bacterial suspension into test tubes.

  • Add varying concentrations of this compound to the respective tubes. Include a control tube with no this compound.

  • Incubate the tubes for a predetermined period (e.g., 30-60 minutes) at the optimal growth temperature with shaking.

  • Add [³H]-thymidine to each tube to a final concentration of 1-2 µCi/mL.

  • Continue incubation for a short period (e.g., 10-15 minutes) to allow for incorporation.

  • Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

  • Incubate the tubes on ice for at least 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol to remove unincorporated [³H]-thymidine.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • The percentage of inhibition is calculated relative to the control (no this compound).

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to demonstrate the direct binding of this compound to DNA.

Materials:

  • Plasmid DNA (e.g., pUC19 or a similar small plasmid)

  • This compound stock solution

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • DNA loading dye

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a 1% agarose gel in 1X TBE buffer.

  • In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 200 ng) in binding buffer.

  • Add increasing amounts of this compound to each tube. Include a control tube with no this compound.

  • Gently mix and incubate at room temperature for 15-30 minutes to allow for binding.

  • Add DNA loading dye to each reaction mixture.

  • Load the samples into the wells of the agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands using a UV transilluminator.

  • The binding of this compound to the plasmid DNA will cause a retardation in its migration through the gel, resulting in a shift of the DNA band towards the well or its complete retention in the well at higher this compound concentrations.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay assesses the ability of this compound to disrupt the bacterial outer membrane.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound stock solution

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

  • Wash the cells twice with HEPES buffer and resuspend in the same buffer to a standardized OD₆₀₀.

  • Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate in the dark for a few minutes.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add varying concentrations of this compound to the cell suspension.

  • Immediately monitor the increase in fluorescence over time.

  • The disruption of the outer membrane allows NPN to partition into the hydrophobic interior of the membrane, resulting in a significant increase in its fluorescence.

Experimental_Workflow Workflow for Investigating this compound's Effect on DNA Synthesis cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Culture Bacterial Culture (Mid-log phase) MIC_Assay MIC Determination Culture->MIC_Assay Membrane_Assay Membrane Permeabilization (NPN/ONPG Assay) Culture->Membrane_Assay DNA_Synth_Assay DNA Synthesis Inhibition ([3H]-Thymidine) Culture->DNA_Synth_Assay This compound This compound Stock Solution This compound->MIC_Assay This compound->Membrane_Assay DNA_Binding_Assay DNA Binding (Gel Retardation) This compound->DNA_Binding_Assay This compound->DNA_Synth_Assay Reagents Assay-specific Reagents Reagents->Membrane_Assay Reagents->DNA_Binding_Assay Reagents->DNA_Synth_Assay Data_Collection Data Collection (e.g., OD, Fluorescence, CPM) MIC_Assay->Data_Collection Membrane_Assay->Data_Collection DNA_Binding_Assay->Data_Collection DNA_Synth_Assay->Data_Collection Quantification Quantification & Statistical Analysis Data_Collection->Quantification Conclusion Conclusion on Mechanism of Action Quantification->Conclusion

A typical experimental workflow.

Conclusion and Future Directions

This compound's ability to inhibit bacterial DNA synthesis is a key component of its potent antimicrobial activity. Its multifaceted mechanism, involving membrane translocation, direct DNA binding, and interference with essential enzymes, presents multiple targets for bacterial disruption. This complexity may also reduce the likelihood of rapid resistance development.

Future research should focus on elucidating the precise molecular interactions between this compound and its intracellular targets. High-resolution structural studies of this compound-DNA complexes could provide valuable insights for the design of next-generation peptide antibiotics. Furthermore, a more comprehensive understanding of its effects on the broader network of DNA replication and repair machinery in a variety of bacterial species will be crucial for its development as a therapeutic agent. The exploration of this compound derivatives with enhanced intracellular targeting and reduced cytotoxicity will be a key step towards realizing the full clinical potential of this promising antimicrobial peptide.

References

The Immunomodulatory Landscape of Indolicidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory properties of Indolicidin, a 13-amino acid cationic antimicrobial peptide derived from bovine neutrophils. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents with immunomodulatory capabilities.

Executive Summary

This compound, a member of the cathelicidin family of host defense peptides, exhibits a complex and multifaceted interaction with the immune system. Beyond its well-established antimicrobial activity, this compound demonstrates potent immunomodulatory effects, encompassing both pro- and anti-inflammatory responses. This dual functionality positions this compound as a compelling candidate for therapeutic development in a range of applications, from infectious diseases to autoimmune disorders. This guide summarizes the current understanding of this compound's immunomodulatory mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways it influences.

Immunomodulatory Profile of this compound

This compound's interaction with the immune system is context-dependent, influenced by the cell type and the presence of inflammatory stimuli. Its effects can be broadly categorized into anti-inflammatory and pro-inflammatory activities.

Anti-Inflammatory Properties

This compound has been shown to suppress the production of key pro-inflammatory mediators. A primary mechanism for this is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. By sequestering LPS, this compound can prevent its interaction with Toll-like receptor 4 (TLR4), thereby mitigating downstream inflammatory signaling.

In studies using the human macrophage/monocyte-like cell line THP-1, this compound effectively inhibited the LPS-induced secretion of Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition is dose-dependent and can occur even when the peptide is added after the initial LPS challenge, suggesting a mechanism that extends beyond simple LPS neutralization.[2] Furthermore, in the murine macrophage cell line RAW264.7, this compound and its analogs have been observed to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) mRNA in response to LPS stimulation.[3]

Pro-Inflammatory and Chemotactic Properties

Conversely, this compound can also exhibit pro-inflammatory activity. In a human bronchial epithelial cell line (16HBE14o-), this compound was found to induce the production of the chemokine Interleukin-8 (IL-8) in a dose-dependent manner.[1] IL-8 is a potent chemoattractant for neutrophils, suggesting that this compound can play a role in recruiting immune cells to sites of infection or injury. However, this effect appears to be cell-type specific, as this compound did not induce IL-8 production in THP-1 cells.[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of this compound.

Table 1: Inhibition of LPS-Induced TNF-α Production by this compound in THP-1 Cells
This compound Concentration (µg/mL) Inhibition of TNF-α Production (%)
5Statistically significant inhibition[2]
50> 80%[2]
Table 2: Induction of IL-8 Production by this compound in 16HBE14o- Cells
This compound Concentration (µg/mL) IL-8 Production
≥ 10Statistically significant induction (P < 0.05)[2]
Table 3: Suppression of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW264.7 Cells
Treatment Effect
This compound and its analogsRemarkable suppression of NO production and iNOS mRNA expression[3]

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by influencing key intracellular signaling cascades. In human monocytes, this compound has been shown to induce signaling events mediated through the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) pathway. This activation subsequently leads to the downstream activation of the Nuclear Factor-kappa B (NF-κB) and c-JUN pathways.[4]

Visualizing the Signaling Cascades

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.

Indolicidin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound TNFRSF1A TNFRSF1A This compound->TNFRSF1A Activates LPS LPS LPS->TNFRSF1A Blocked by This compound IKK IKK Complex TNFRSF1A->IKK JNK JNK TNFRSF1A->JNK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates cJUN c-JUN JNK->cJUN Phosphorylates cJUN_nuc c-JUN cJUN->cJUN_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene cJUN_nuc->Gene ELISA_Workflow A Seed differentiated THP-1 cells in a 96-well plate B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with LPS (e.g., 100 ng/mL) B->C D Incubate for 4-6 hours at 37°C C->D E Collect cell culture supernatants D->E F Perform TNF-α ELISA according to manufacturer's instructions E->F G Measure absorbance and calculate TNF-α concentration F->G Griess_Assay_Workflow A Seed RAW264.7 cells in a 96-well plate B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours at 37°C C->D E Collect cell culture supernatants D->E F Mix supernatant with Griess reagent E->F G Measure absorbance and calculate nitrite concentration F->G Western_Blot_Workflow A Treat cells with this compound and/or LPS B Prepare nuclear and cytoplasmic extracts A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block non-specific binding sites E->F G Incubate with primary antibodies (e.g., anti-p65, anti-IκBα) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect protein bands using chemiluminescence H->I J Analyze band intensity I->J

References

Methodological & Application

Recombinant Expression of Indolicidin in E. coli Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recombinant expression of the antimicrobial peptide, Indolicidin, in Escherichia coli (E. coli) systems. This compound, a 13-residue cationic peptide isolated from bovine neutrophils, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses, making it a promising candidate for therapeutic development.[1][2][3] Recombinant production in E. coli offers a cost-effective and scalable alternative to chemical synthesis for obtaining large quantities of this peptide.[1][4][5]

I. Overview of the Recombinant Expression Strategy

The expression of antimicrobial peptides (AMPs) like this compound in bacterial hosts can be toxic to the expression system itself.[6] To circumvent this, a common and effective strategy involves the use of a fusion protein system. This approach entails cloning the this compound gene in-frame with a larger, soluble protein partner (fusion tag). This fusion strategy can mask the peptide's toxicity, prevent proteolytic degradation, and facilitate downstream purification.[7][8]

A typical workflow for recombinant this compound production involves:

  • Gene Design and Cloning: A synthetic gene encoding this compound, often as a concatemer to increase yield, is cloned into an expression vector.[1][4]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host.

  • Expression and Induction: The culture is grown to a specific density, and protein expression is induced.

  • Cell Lysis and Fusion Protein Purification: The cells are harvested and lysed, and the fusion protein is purified from the cell lysate.

  • Cleavage and this compound Purification: The this compound peptide is cleaved from its fusion partner and purified to homogeneity.

  • Activity Assays: The biological activity of the purified recombinant this compound is confirmed.

Below is a diagram illustrating the general experimental workflow.

Recombinant_Indolicidin_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression in E. coli cluster_purification Purification & Cleavage cluster_analysis Analysis Gene Synthetic this compound Gene (Codon Optimized) Ligation Ligation Gene->Ligation Vector Expression Vector (e.g., pET series) Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli Host (e.g., BL21(DE3)) Recombinant_Plasmid->Transformation Culture Cell Culture & Growth Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purify_Fusion Purify Fusion Protein (e.g., Ni-NTA Chromatography) Lysis->Purify_Fusion Cleavage Cleavage Reaction (e.g., CNBr, Protease) Purify_Fusion->Cleavage Purify_Peptide Purify this compound (e.g., RP-HPLC) Cleavage->Purify_Peptide QC Purity & Identity Check (SDS-PAGE, Mass Spec) Purify_Peptide->QC Activity Antimicrobial Activity Assay (MIC Determination) Purify_Peptide->Activity

Caption: General experimental workflow for recombinant this compound production.

II. Data Presentation: Expression and Activity

Quantitative data from various studies are summarized below to provide a baseline for expected yields and activity.

Table 1: Summary of Recombinant this compound Expression Systems and Yields

Fusion PartnerExpression HostVectorCleavage MethodYield of Monomeric this compoundReference
Thioredoxin (Trx)E. coli BL21(DE3)pET32a(+) derivativeCyanogen Bromide (CNBr)150 µg/L[1][4]
SUMOE. coli Arctic Express (DE3)pET-SUMO derivativeSUMO ProteaseNot specified for this compound[9]
Elastin-like Polypeptide (ELP)Not specifiedNot specifiedNot specifiedNot specified for this compound[10]

Table 2: Antimicrobial Activity of Recombinant this compound

OrganismMethodMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBroth microdilutionNot specified, activity confirmed[1]
Bacillus cereusBroth microdilutionNot specified, activity confirmed[1]
Escherichia coliBroth microdilution~24.2 µM (for modified analogs)[11]
Multi-Drug Resistant E. coliTime-kill kineticsComplete elimination by 2 hours[12]

III. Detailed Experimental Protocols

The following protocols are generalized from published methods and should be optimized for specific laboratory conditions and constructs.

Protocol 1: Cloning of this compound Gene into an Expression Vector

This protocol describes the cloning of a synthetic this compound gene, often as a multimer flanked by methionine codons for CNBr cleavage, into a pET vector with an N-terminal fusion tag (e.g., Thioredoxin in pET32a).

  • Gene Design: Synthesize a DNA fragment encoding one or more copies (concatamers) of the this compound sequence (ILPWKWPWWPWRR-NH2). Optimize the codons for E. coli expression. Flank each this compound coding unit with a methionine codon (ATG) to facilitate subsequent cleavage with cyanogen bromide (CNBr).[1][4] Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the chosen vector (e.g., BamHI and XhoI for pET32a).

  • Vector and Insert Preparation: Digest the expression vector (e.g., pET32a) and the synthetic this compound gene fragment with the selected restriction enzymes.

  • Ligation: Ligate the digested vector and insert using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).

  • Screening: Select colonies on LB agar plates containing the appropriate antibiotic (e.g., ampicillin). Verify the presence and correct orientation of the insert by colony PCR and sequencing.[13]

Protocol 2: Expression of the this compound Fusion Protein
  • Transformation: Transform the verified recombinant plasmid into an expression host strain like E. coli BL21(DE3) or its derivatives C41(DE3) or C43(DE3), which are often used for toxic proteins.[6][14]

  • Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).[15]

  • Main Culture: Inoculate 1 L of rich media (e.g., 2xYT or Terrific Broth) with the overnight starter culture.[14] Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[16][17]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[16] Optimal IPTG concentration should be determined empirically.[14]

  • Expression: Continue incubation post-induction. Optimal temperature and time can vary. Common conditions are 3-4 hours at 37°C or overnight (12-18 hours) at a lower temperature like 16-20°C to improve protein solubility.[15][17]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[17]

Protocol 3: Purification and Cleavage
  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.

  • Affinity Chromatography: If using a His-tagged fusion protein, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the fusion protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect fractions and analyze by SDS-PAGE.

  • Cleavage with CNBr (for Met-flanked constructs):

    • Caution: CNBr is highly toxic and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

    • Lyophilize the purified fusion protein fractions.

    • Dissolve the protein in 70% formic acid to a concentration of 1-5 mg/mL.

    • Add a 100-fold molar excess of CNBr (dissolved in 70% formic acid) over methionine residues.

    • Incubate in the dark at room temperature for 18-24 hours.

    • Remove the acid and CNBr by repeated dilution with water and lyophilization.

  • Purification of this compound: Purify the released this compound peptide from the fusion tag and other cleavage products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]

IV. Mechanism of Action of this compound

This compound exerts its antimicrobial effect through a multi-faceted mechanism. Primarily, it interacts with and disrupts the bacterial cell membrane.[14] Unlike many AMPs that form discrete pores, this compound causes a more general disruption of membrane integrity, leading to the dissipation of membrane potential.[12] Additionally, at bactericidal concentrations, this compound has been shown to inhibit DNA synthesis in E. coli, which contributes to its cell-killing activity and can induce filamentation.[19]

Indolicidin_MoA cluster_bacteria Bacterial Cell cluster_cytoplasm Cytoplasm Membrane Cytoplasmic Membrane DNA_Synthesis DNA Synthesis DNA Bacterial DNA DNA->DNA_Synthesis Protein_Synth Protein Synthesis RNA_Synth RNA Synthesis This compound This compound Peptide This compound->Membrane Binds & Disrupts Membrane Integrity This compound->DNA_Synthesis Inhibits This compound->Protein_Synth Partially Affects This compound->RNA_Synth Partially Affects

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

References

Application Notes and Protocols for Developing a Quantitative Assay for Indolicidin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indolicidin is a 13-residue cationic antimicrobial peptide (AMP) isolated from the cytoplasmic granules of bovine neutrophils.[1][2][3] It is distinguished by having the highest tryptophan content of any known protein.[1][2] this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4][5] Its mechanism of action involves the disruption of the cell membrane and the inhibition of DNA synthesis.[3][4] Due to its therapeutic potential, it is crucial to have robust and standardized quantitative assays to evaluate its efficacy and safety.

These application notes provide detailed protocols for a suite of quantitative assays to characterize the antimicrobial activity and cytotoxic effects of this compound and its derivatives.

Antimicrobial Activity Assays

The primary measure of an antimicrobial agent's efficacy is its ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard parameters determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard and high-throughput technique for determining MIC values.[7]

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking (180 rpm).[8]

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.[7]

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent peptide loss).[8]

    • Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate. Dispense 100 µL of MHB into all wells. Add 100 µL of the 2x concentrated peptide solution to the first column and serially dilute across the plate, discarding 100 µL from the last peptide dilution column.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial suspension to each well, resulting in a final volume of 200 µL and the desired starting inoculum.[8]

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).[8]

    • Incubate the plate at 37°C for 18-24 hours.[6][8]

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest peptide concentration that shows no visible turbidity.[6]

    • Alternatively, measure the absorbance at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90%.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis bact_prep Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacteria & Peptide bact_prep->inoculate pep_prep Prepare this compound Serial Dilutions pep_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest peptide concentration that results in no bacterial growth on the agar plate.[8]

Representative Antimicrobial Activity Data

The following table summarizes typical MIC values for this compound against common bacterial strains.

Bacterial StrainTypeMIC Range (µg/mL)Reference
Escherichia coliGram-Negative16 - 32[10]
Staphylococcus aureusGram-Positive16 - 32[10]
Pseudomonas aeruginosaGram-Negative>64[2]
Streptococcus pneumoniaeGram-Positive15.62 - 31.25[6]
Klebsiella pneumoniaeGram-Negative0.7 - 100[10]

Bactericidal Activity (Time-Kill Kinetics) Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

  • Prepare a logarithmic phase bacterial culture (approx. 1 x 10⁶ CFU/mL) in MHB.[6]

  • Add this compound at a specified concentration (e.g., 1x, 2x, or 4x MIC).[5][6]

  • Incubate the culture at 37°C with shaking.

  • At various time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot of the culture.[5][6]

  • Perform a 10-fold serial dilution of the aliquot in sterile saline or PBS.[5]

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.[5][11]

  • Plot the log₁₀ CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Representative Time-Kill Data

This compound has been shown to exhibit rapid, concentration-dependent killing. For example, against multi-drug resistant E. coli, complete elimination was observed within 120 minutes.[5][11][12]

Time Point (min)Log₁₀ CFU/mL Reduction (vs. Control)
00
30~0.5
60~1.5
120>3.0 (Complete Elimination)[5][11]

Cytotoxicity Assays

For therapeutic applications, it is essential that AMPs exhibit high activity against microbes but low toxicity towards host cells. Hemolysis and mammalian cell cytotoxicity assays are critical for evaluating this selectivity.

Hemolysis Assay

This assay quantifies the ability of this compound to lyse red blood cells (RBCs), a primary indicator of its toxicity to mammalian cells.[13]

  • RBC Preparation:

    • Obtain fresh human or sheep red blood cells.[6][14]

    • Wash the RBCs three times with sterile Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 2000 rpm for 10 min) and resuspension.[6]

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[6][15]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add 100 µL of the RBC suspension to 100 µL of each peptide dilution.[6]

    • Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).[15][16]

    • Incubate the plate at 37°C for 1 hour.[17]

  • Data Analysis:

    • Centrifuge the plate (e.g., 3000 rpm for 10 min) to pellet intact RBCs.[17]

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm or 570 nm.[17][18]

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis rbc_prep Isolate & Wash Red Blood Cells mix Mix RBCs with Peptide & Controls rbc_prep->mix pep_prep Prepare this compound Serial Dilutions pep_prep->mix incubate Incubate at 37°C for 1h mix->incubate centrifuge Centrifuge to Pellet Intact Cells incubate->centrifuge measure_abs Measure Supernatant Absorbance centrifuge->measure_abs calc_hemolysis Calculate % Hemolysis measure_abs->calc_hemolysis

Caption: Workflow for performing a quantitative hemolysis assay.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the concentration of this compound that is toxic to mammalian cell lines.[19]

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293, HeLa, or RAW 264.7 macrophages) in a 96-well plate at a density of ~1 x 10⁴ cells/well.[14]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell adherence.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions.

    • Include an untreated cell control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Data Analysis:

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Representative Cytotoxicity Data

The therapeutic utility of this compound can be limited by its cytotoxicity.[20] Modifications, such as glycosylation, have been explored to reduce this toxicity while maintaining antimicrobial activity.[20]

AssayMetricThis compound Value (µM)Reference
Hemolysis (Human RBCs)HC₅₀ (50% Hemolysis)~30-60[21]
Cytotoxicity (RAW 264.7)IC₅₀ (50% Viability)~25-50[14][20]

Mechanism of Action: Signaling & Activity Pathway

This compound employs a multi-faceted mechanism to exert its antimicrobial effects. Its primary mode of action is the perturbation and permeabilization of the bacterial cell membrane.[1][2][4] However, unlike many AMPs that form discrete pores, this compound's action is more complex and may involve transient membrane disruption, acting as an anion carrier, and inducing lipid phase separation.[4][22][23] Following membrane interaction, it can translocate into the cytoplasm and inhibit DNA synthesis, leading to bacterial cell filamentation and eventual death.[3][4]

Indolicidin_Mechanism cluster_membrane Bacterial Membrane Interaction cluster_intracellular Intracellular Targets cluster_outcome Bacterial Cell Fate This compound This compound Peptide Binding Electrostatic Binding to Anionic Lipids (LPS/LTA) This compound->Binding Disruption Membrane Perturbation & Permeabilization Binding->Disruption Translocation Translocation into Cytoplasm Disruption->Translocation Death Bactericidal Effect (Cell Death) Disruption->Death Direct Lysis (less common) DNA_Inhibition Inhibition of DNA Synthesis Translocation->DNA_Inhibition Filamentation Cell Filamentation DNA_Inhibition->Filamentation Filamentation->Death

References

Application Notes and Protocols: Indolicidin in Food Preservation Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of indolicidin, a cationic antimicrobial peptide, in food preservation. The document details its mechanism of action, antimicrobial efficacy against key foodborne pathogens, and protocols for its application and evaluation.

Introduction to this compound

This compound is a 13-amino acid cationic peptide originally isolated from the cytoplasmic granules of bovine neutrophils.[1] Its unique composition, rich in tryptophan and proline, contributes to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] This activity, coupled with its potential for low toxicity to mammalian cells, makes it a promising candidate for development as a natural food preservative.[2][3]

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effects through a multi-step process that primarily targets the bacterial cell envelope and intracellular processes.

Signaling Pathway of this compound's Antimicrobial Action

This compound This compound BacterialCell Bacterial Cell Membrane (Outer and Inner) This compound->BacterialCell Electrostatic Interaction Permeabilization Membrane Permeabilization (Pore Formation) BacterialCell->Permeabilization Disruption of Lipid Bilayer Cytoplasm Entry into Cytoplasm Permeabilization->Cytoplasm DNA Bacterial DNA Cytoplasm->DNA Binding DNAsynthesis Inhibition of DNA Synthesis DNA->DNAsynthesis CellDeath Bacterial Cell Death DNAsynthesis->CellDeath

Caption: Mechanism of this compound's antimicrobial action.

The initial interaction of this compound with the bacterial cell is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[4] Following this initial binding, this compound disrupts the integrity of the cell membrane, leading to permeabilization and the formation of pores.[4] This disruption allows for the influx and efflux of ions and small molecules, ultimately disturbing the cellular homeostasis. Subsequently, this compound can translocate into the cytoplasm and interfere with intracellular processes, most notably by inhibiting DNA synthesis, which ultimately leads to bacterial cell death.[1]

Antimicrobial Efficacy of this compound

The effectiveness of this compound has been demonstrated against a variety of foodborne pathogens. The following tables summarize the available quantitative data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antibacterial Activity of this compound against Gram-Negative Bacteria

MicroorganismStrainMIC (µM)MBC (µM)Reference
Escherichia coliK124-8 µg/mL*-[5]
Escherichia coliMDR-EAEC3264[6]

*Conversion to µM depends on the specific molecular weight of the this compound analog used in the study.

Table 2: Antibacterial Activity of this compound against Gram-Positive Bacteria

MicroorganismStrainMIC (µM)MBC (µM)Reference
Staphylococcus aureusMSSA18.8-[7]
Staphylococcus aureusMRSA>47-[7]
Staphylococcus aureus-5 µg/mL*-[8]
Listeria monocytogenes-Moderate Activity-[9]

*Conversion to µM depends on the specific molecular weight of the this compound analog used in the study.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the micro broth dilution method described in the study by Vergis et al. (2019) against MDR-EAEC.[6]

Experimental Workflow for MIC/MBC Determination

cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis IndolicidinPrep Prepare this compound Stock Solution SerialDilution Perform 2-fold Serial Dilution of this compound in 96-well plate IndolicidinPrep->SerialDilution BacteriaPrep Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Inoculation Inoculate wells with Bacterial Suspension BacteriaPrep->Inoculation MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution SerialDilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_determination MBC_determination Plate samples from clear wells onto agar plates MIC_determination->MBC_determination MBC_count Incubate and count colonies. MBC = Lowest concentration with ≥99.9% killing MBC_determination->MBC_count

Caption: Workflow for determining MIC and MBC of this compound.

Materials:

  • This compound (lyophilized powder)

  • Target foodborne pathogen (e.g., E. coli, S. aureus)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile distilled water to a stock concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterium overnight on an appropriate agar plate.

    • Inoculate a single colony into CAMHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension with sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Micro Broth Dilution Assay:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculate each well with 10 µL of the prepared bacterial inoculum.

    • Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

  • MBC Determination:

    • From the wells showing no visible growth, plate 10 µL of the suspension onto appropriate agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Application of this compound to Food Surfaces

While specific protocols for this compound are not widely published, the following are generalized methods based on the application of other antimicrobial peptides in food preservation. A patent for this compound analogs suggests their use as an aerosolized spray for treating food crops.[10]

4.2.1. Spray Application Protocol (for Fruits and Vegetables)

Materials:

  • This compound solution (concentration to be optimized, e.g., 2x, 4x, 8x MIC)

  • Sterile distilled water or a food-grade buffer

  • Food-grade spray bottle or atomizer

  • Fresh produce (e.g., leafy greens, berries, tomatoes)

  • Sterile petri dishes or trays

  • Stomacher and sterile bags

Procedure:

  • Preparation of this compound Spray Solution: Prepare a solution of this compound in sterile distilled water at the desired concentration.

  • Inoculation of Produce (Optional, for efficacy testing):

    • Wash and dry the produce.

    • Inoculate the surface with a known concentration of a target foodborne pathogen.

    • Allow the inoculum to air-dry for a specified period.

  • Spray Application:

    • Place the produce on a sterile surface.

    • Evenly spray the this compound solution onto the entire surface of the produce.

    • Allow the produce to air-dry in a sterile environment.

  • Storage: Store the treated produce under typical refrigerated conditions.

  • Microbial Analysis:

    • At specified time intervals (e.g., day 0, 3, 5, 7), take a known weight of the produce and place it in a sterile stomacher bag with a suitable diluent.

    • Homogenize the sample in a stomacher.

    • Perform serial dilutions and plate onto selective agar to enumerate the surviving target microorganisms.

    • Compare the microbial counts of the this compound-treated produce to an untreated control.

4.2.2. Dipping Application Protocol (for Meat Products)

Materials:

  • This compound solution (concentration to be optimized)

  • Sterile distilled water or a food-grade buffer

  • Meat samples (e.g., chicken breast, beef steaks)

  • Sterile containers for dipping

  • Sterile packaging materials (e.g., vacuum bags)

Procedure:

  • Preparation of this compound Dipping Solution: Prepare a solution of this compound in sterile distilled water or a food-grade buffer in a sterile container.

  • Inoculation of Meat (Optional, for efficacy testing):

    • Cut meat into uniform sample sizes.

    • Inoculate the surface with a known concentration of a target foodborne pathogen.

    • Allow the inoculum to attach for a specified period.

  • Dipping Application:

    • Completely submerge the meat samples in the this compound solution for a defined period (e.g., 1-5 minutes).

    • Remove the samples and allow excess solution to drip off in a sterile environment.

  • Packaging and Storage:

    • Package the treated meat samples (e.g., vacuum packaging).

    • Store under refrigerated conditions.

  • Microbial Analysis:

    • At specified time intervals, perform microbial analysis as described in the spray application protocol to determine the reduction in the target microbial population.

Stability and Safety Considerations

For practical application in the food industry, the stability of this compound under various food processing and storage conditions must be evaluated. A study on multi-drug resistant E. coli showed that this compound was stable at high temperatures (70°C and 90°C) and in the presence of physiological concentrations of salts and proteases (except trypsin).[6] Furthermore, the same study indicated that this compound was safe for sheep red blood cells and certain cell lines at its MIC.[6] However, further comprehensive toxicological studies are required to establish its safety for human consumption as a food additive.

Conclusion

This compound demonstrates significant potential as a natural antimicrobial agent for food preservation. Its broad-spectrum activity and multi-faceted mechanism of action make it an attractive candidate for controlling the growth of foodborne pathogens and spoilage microorganisms. Further research is needed to optimize its application in various food matrices, establish its efficacy against a wider range of spoilage organisms, and conduct thorough safety assessments to pave the way for its potential use in the food industry.

References

Application Notes and Protocols for Assessing the Hemolytic Activity of Indolicidin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolicidin is a cationic antimicrobial peptide isolated from bovine neutrophils that exhibits broad-spectrum activity against bacteria and fungi. A significant hurdle in its therapeutic development is its inherent hemolytic activity, which poses a risk of toxicity to human red blood cells. Consequently, a critical step in the development of this compound-based therapeutics is the design and screening of analogs with reduced hemolytic potential while retaining potent antimicrobial efficacy.

These application notes provide a comprehensive guide to the methodologies used to assess the hemolytic activity of this compound analogs. The included protocols are based on established spectrophotometric methods for quantifying hemoglobin release from erythrocytes upon exposure to test compounds.

Data Presentation: Hemolytic Activity of this compound and Its Analogs

The hemolytic activity of antimicrobial peptides is typically quantified as the concentration required to induce 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for therapeutic candidates. The following table summarizes the hemolytic activity of this compound and several of its analogs.

Peptide/AnalogSequenceModificationHemolytic Activity (HC50 in µM or % Hemolysis)Reference
This compound ILPWKWPWWPWRR-NH₂Parent Peptide~20-100 µg/mL (concentration dependent)[1]
Omiganan ILRWPWWPWRRK-NH₂Synthetic Analog>20% hemolysis at ~32 µM[2]
IND-4,11K ILKWKWPWWKWKR-NH₂Proline to Lysine substitutions at positions 4 and 117.236% hemolysis at 128 µM[3]
Single Tryptophan Analogs (e.g., Leucine substitutions for other Tryptophans)Tryptophan SubstitutionDo not lyse erythrocytes[4]
(2-Me)Phe Analog H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂Tryptophan to Methylated Phenylalanine SubstitutionAt least 1.8 times less hemolytically active than this compound[5][6]
D-Phe Analog with fatty acid HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂Tryptophan to D-Phenylalanine Substitution and N-terminal fatty acid additionAt least 1.8 times less hemolytically active than this compound[5][6]

Experimental Protocols

Protocol 1: Preparation of Human Red Blood Cell (RBC) Suspension

This protocol describes the preparation of a standardized erythrocyte suspension for use in the hemolytic activity assay.

Materials:

  • Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Collect fresh human whole blood into a tube containing an anticoagulant.

  • Transfer a desired volume of whole blood into a 15 mL conical tube.

  • Centrifuge at 800 x g for 10 minutes at 4°C to pellet the erythrocytes.

  • Carefully aspirate and discard the supernatant, which contains the plasma and buffy coat.

  • Resuspend the erythrocyte pellet in 10 volumes of cold PBS.

  • Repeat the centrifugation and washing steps (steps 3-5) three more times to ensure the removal of all plasma components.

  • After the final wash, resuspend the erythrocyte pellet in PBS to create a 4% (v/v) erythrocyte suspension. This will be your stock suspension for the assay.

Protocol 2: Spectrophotometric Assay for Hemolytic Activity

This protocol details the steps for determining the hemolytic activity of this compound analogs by measuring hemoglobin release.

Materials:

  • 4% (v/v) human RBC suspension (from Protocol 1)

  • This compound analog solutions of varying concentrations (dissolved in PBS or a suitable buffer)

  • Positive Control: 0.1% Triton X-100 in PBS

  • Negative Control: PBS

  • 96-well microtiter plate (U-bottom or V-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm, 414 nm, or 540 nm

  • Incubator (37°C)

  • Centrifuge with a microplate rotor

Procedure:

  • In a 96-well microtiter plate, add 100 µL of the this compound analog solutions at various concentrations to be tested.

  • Add 100 µL of PBS to wells designated as the negative control (0% hemolysis).

  • Add 100 µL of 0.1% Triton X-100 to wells designated as the positive control (100% hemolysis).

  • To each well, add 100 µL of the 4% (v/v) human RBC suspension.

  • Gently mix the contents of the wells.

  • Incubate the plate at 37°C for 1 hour.

  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 405 nm, 414 nm, or 540 nm using a microplate reader.

  • Calculation of Percent Hemolysis:

    • Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the percent hemolysis against the peptide concentration to determine the HC50 value.

Visualizations

Experimental Workflow for Hemolytic Activity Assay

The following diagram illustrates the key steps involved in the spectrophotometric determination of hemolytic activity.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Fresh Human Whole Blood wash_rbc Wash & Centrifuge RBCs with PBS (3-4 times) start->wash_rbc prep_suspension Prepare 4% (v/v) RBC Suspension in PBS wash_rbc->prep_suspension plate_setup Plate Setup: - this compound Analogs - Positive Control (Triton X-100) - Negative Control (PBS) prep_suspension->plate_setup add_rbc Add 4% RBC Suspension to all wells plate_setup->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge_plate Centrifuge plate to pellet intact RBCs incubate->centrifuge_plate transfer_supernatant Transfer supernatant to a new plate centrifuge_plate->transfer_supernatant read_absorbance Measure Absorbance (405, 414, or 540 nm) transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis determine_hc50 Determine HC50 Value calculate_hemolysis->determine_hc50 Logical_Relationship cluster_input Input Parameters cluster_process Experimental System cluster_output Output & Interpretation peptide This compound Analog (Structure & Concentration) assay Hemolytic Assay (Incubation, Controls) peptide->assay rbc Human Red Blood Cells rbc->assay hemolysis Hemoglobin Release (% Hemolysis) assay->hemolysis hc50 HC50 Value hemolysis->hc50 selectivity Therapeutic Potential (Low Hemolysis, High Antimicrobial Activity) hc50->selectivity

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing with Indolicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolicidin is a cationic, 13-amino acid antimicrobial peptide originally isolated from the cytoplasmic granules of bovine neutrophils.[1][2] It possesses a unique amino acid composition, rich in tryptophan and proline, which contributes to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][4] The primary mechanisms of action for this compound involve the permeabilization of microbial cell membranes and the inhibition of intracellular processes, most notably DNA synthesis.[1][5] Unlike many other antimicrobial peptides that cause cell lysis, this compound's membrane disruption does not typically lead to the complete rupture of bacterial cells.[1] These characteristics make this compound a compelling candidate for the development of novel antimicrobial therapeutics.

These application notes provide detailed protocols for the antimicrobial susceptibility testing of this compound, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics.

Data Presentation

The antimicrobial activity of this compound against a variety of microorganisms is summarized in the tables below. These values, compiled from multiple studies, demonstrate the peptide's broad-spectrum efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Staphylococcus aureusATCC 292138 - 64-[3]
Staphylococcus aureusMRSA32-[6]
Staphylococcus epidermidis-8 - 64-[3]
Enterococcus faecium-8 - 64-[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Escherichia coliATCC 25922-7.81[7]
Multi-Drug Resistant E. coli (EAEC)-32-[8][9]
Klebsiella pneumoniaeClinical Isolates-0.7 - 100[6][10]
Pseudomonas aeruginosa->128-[3]

Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound and its Derivatives against Fungi

Fungal SpeciesCompoundMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansThis compound32-[3]
Sporothrix globosaIn-58*0.5 - 41 - 8[11]

*In-58 is a derivative of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against bacteria and fungi.[12][13]

Materials:

  • This compound (lyophilized powder)

  • Sterile deionized water or appropriate solvent

  • 96-well round-bottom microtiter plates (polypropylene plates are recommended for cationic peptides to prevent binding)[14]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for specific strains

  • Bacterial or fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1280 µM).

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile MHB or RPMI-1640 to wells 2 through 12 of the microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation: Add 50 µL of the diluted microbial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[3][7]

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[3][7] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent that kills a particular bacterium.

Materials:

  • Microtiter plates from the completed MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, pipette a small aliquot (e.g., 10 µL) and spread it onto an appropriate agar plate.[3]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).[14]

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., MHB)

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Appropriate agar plates

  • Colony counter

Procedure:

  • Preparation:

    • Prepare a bacterial culture in the mid-logarithmic phase of growth.

    • Dilute the culture in fresh broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.[7]

    • Prepare tubes or flasks containing the bacterial suspension and this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes), withdraw an aliquot from each culture.[7]

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Mandatory Visualizations

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination P1 Prepare this compound Stock Solution M1 Serial Dilution of This compound in Microtiter Plate P1->M1 P2 Prepare Microbial Inoculum M2 Inoculate with Microbial Suspension P2->M2 M1->M2 M3 Incubate 18-24h at 37°C M2->M3 M4 Determine MIC (No Visible Growth) M3->M4 B1 Subculture from Wells with No Growth M4->B1 Proceed if growth is inhibited B2 Incubate Plates 18-24h at 37°C B1->B2 B3 Determine MBC (No Colony Growth) B2->B3

References

Indolicidin: A Multifaceted Peptide with Diverse Therapeutic Potential in Biomedicine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolicidin, a 13-amino acid cationic antimicrobial peptide isolated from bovine neutrophils, has emerged as a promising candidate for various biomedical applications. Its unique composition, rich in tryptophan and proline residues, confers a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory properties. This document provides a comprehensive overview of the potential therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Antimicrobial Applications

This compound exhibits potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[3] Additionally, this compound can translocate across the cell membrane and interact with intracellular targets, such as DNA, inhibiting DNA synthesis.[4][5]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound
MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusATCC 259238 - 164.2 - 8.4[6]
Staphylococcus epidermidisATCC 1222884.2[6]
Enterococcus faeciumATCC 194346433.6[6]
Escherichia coliATCC 25922168.4[4]
Pseudomonas aeruginosaATCC 27853>128>67.2[6]
Klebsiella pneumoniaeClinical Isolate0.7 - 1000.37 - 52.5
Candida albicansATCC 900283216.8[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound peptide

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable solvent at a concentration of 1 mg/mL.

  • Preparation of Microbial Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the wells of a 96-well plate, containing 50 µL of broth in each well, to obtain a range of concentrations.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_peptide->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (Visual/OD600) incubation->read_results

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anti-inflammatory Applications

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[7]

Signaling Pathway: this compound's Inhibition of NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases ProInflammatory_Genes Pro-inflammatory Gene Expression NFκB->ProInflammatory_Genes translocates to nucleus & activates transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->ProInflammatory_Genes activates transcription factors Cytokines Cytokines (TNF-α, IL-6) ProInflammatory_Genes->Cytokines NO Nitric Oxide (NO) ProInflammatory_Genes->NO This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits

This compound inhibits LPS-induced inflammation by targeting the NF-κB and MAPK signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of this compound.

Materials:

  • This compound peptide

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: After 15 minutes of incubation at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The reduction in nitrite concentration in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Anticancer Applications

This compound has shown promising anticancer activity against various cancer cell lines.[2] Its proposed mechanisms of action include the disruption of cancer cell membranes, induction of apoptosis (programmed cell death), and inhibition of DNA synthesis.[8]

Data Presentation: IC50 Values of this compound against Cancer Cell Lines

Note: Specific IC50 values for a wide range of cancer cell lines are not extensively consolidated in the literature. The following table represents illustrative data, and values can vary depending on the specific cell line and experimental conditions.

Cancer Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell leukemia~25[2]
MCF-7Breast adenocarcinoma~30[2]
A549Lung carcinoma~40[2]
Signaling Pathway: this compound-Induced Apoptosis

This compound can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors activates Bax_Bak Bax/Bak This compound->Bax_Bak activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax_Bak->Mitochondrion forms pores in Bcl2->Bax_Bak inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound induces apoptosis through both extrinsic and intrinsic pathways.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound peptide

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated control cells.

Vaccine Adjuvant Applications

This compound and its derivatives have shown potential as vaccine adjuvants, enhancing the immune response to co-administered antigens. They can promote both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.[9]

Experimental Protocol: In Vivo Vaccine Adjuvant Assay

This protocol provides a general framework for evaluating the adjuvant activity of this compound in a murine model.

Materials:

  • This compound peptide

  • Antigen of interest (e.g., ovalbumin)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Complete and Incomplete Freund's Adjuvant (CFA/IFA) or another suitable adjuvant system

  • Syringes and needles for immunization

  • Equipment for blood collection and processing

  • ELISA plates and reagents for antibody titration

Procedure:

  • Animal Groups: Divide mice into groups: (1) Antigen alone, (2) Antigen + Control Adjuvant (e.g., Alum), (3) Antigen + this compound.

  • Immunization: Emulsify the antigen with the respective adjuvant. Immunize the mice subcutaneously or intraperitoneally on day 0.

  • Booster Immunizations: Administer booster immunizations on days 14 and 28.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., pre-immunization, and 2 weeks after each immunization).

  • Antibody Titer Measurement: Isolate serum and determine the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the antibody titers between the different groups. A significant increase in antibody titers in the this compound group compared to the antigen-alone group indicates adjuvant activity.

Experimental Workflow for In Vivo Adjuvant Assay

Adjuvant_Workflow cluster_setup Setup cluster_immunization Immunization cluster_analysis Analysis group_animals Group Animals prep_vaccine Prepare Vaccine Formulations group_animals->prep_vaccine primary_imm Primary Immunization (Day 0) prep_vaccine->primary_imm booster1 Booster 1 (Day 14) primary_imm->booster1 booster2 Booster 2 (Day 28) booster1->booster2 blood_collection Blood Collection booster2->blood_collection elisa ELISA for Antibody Titers blood_collection->elisa data_analysis Data Analysis elisa->data_analysis

Workflow for evaluating the in vivo adjuvant activity of this compound.

Conclusion

This compound is a versatile peptide with a remarkable range of biological activities that hold significant promise for therapeutic development. Its potent antimicrobial, anti-inflammatory, anticancer, and immunomodulatory properties make it a compelling candidate for addressing a variety of unmet medical needs. Further research, particularly in optimizing its efficacy, stability, and delivery, will be crucial in translating the potential of this compound into novel and effective therapies. The protocols and data presented in this document provide a foundational resource for researchers and drug developers interested in exploring the multifaceted therapeutic applications of this intriguing peptide.

References

Application Notes: Designing Indolicidin-Based Peptides for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indolicidin is a 13-residue cationic antimicrobial peptide (AMP) originally isolated from the cytoplasmic granules of bovine neutrophils.[1] It is distinguished by having the highest tryptophan content of any known protein.[2] This unique composition contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4] Beyond its antimicrobial properties, this compound functions as a cell-penetrating peptide (CPP), capable of translocating across cellular membranes.[5] This cell-penetrating ability makes it an attractive scaffold for designing drug delivery vehicles to transport therapeutic cargo, such as small molecule drugs or nucleic acids, into target cells.[6][7]

The primary challenge in harnessing this compound for therapeutic applications is its inherent cytotoxicity and hemolytic activity.[8][9] Therefore, rational design and modification of the peptide sequence are crucial to enhance target cell specificity, improve stability, and reduce off-target toxicity, thereby creating effective and safe drug delivery systems.[10] These application notes provide an overview of design strategies and key experimental protocols for developing this compound-based peptides for targeted drug delivery.

Design Principles for this compound-Based Drug Delivery Peptides

The design of effective this compound-based carriers involves a multi-pronged approach to balance antimicrobial/cell-penetrating activity with reduced toxicity and enhanced targeting.

  • Reducing Cytotoxicity: High hemolytic activity is a significant drawback.[11] Strategies to mitigate this include:

    • Amino Acid Substitution: Replacing some of the five tryptophan residues with other amino acids, such as phenylalanine, has been shown to reduce hemolytic activity while retaining antimicrobial properties.[9] Similarly, substituting proline with lysine can increase the therapeutic index.[10]

    • Glycosylation: The addition of sugar moieties to the peptide backbone can decrease cytotoxicity against mammalian cells by altering the peptide's conformation and interaction with cell membranes.[8]

  • Enhancing Targeting Specificity: To minimize side effects, the peptide-drug conjugate should preferentially accumulate in target tissues (e.g., tumors or sites of infection).[12] This can be achieved by:

    • Conjugation to Targeting Ligands: Attaching moieties such as antibodies, antibody fragments, or small molecules that bind to specific receptors overexpressed on target cells.[6][13]

    • Exploiting the Tumor Microenvironment: Designing peptides that are activated by specific conditions in the tumor microenvironment, such as low pH or the presence of certain enzymes.

  • Optimizing the Drug Conjugate: The method of linking the therapeutic drug to the peptide is critical for efficacy.[14][15]

    • Linker Chemistry: Linkers can be non-cleavable or cleavable. Cleavable linkers are designed to release the drug payload upon entering the target cell, triggered by changes in pH or specific enzymes (e.g., cathepsins).[16]

    • Cargo Selection: this compound-based peptides can deliver a wide range of cargo, including small-molecule drugs (e.g., doxorubicin, paclitaxel), proteins, and nucleic acids like siRNA.[7][17][18]

Mechanism of Action

This compound and its derivatives typically enter cells by first interacting with the negatively charged components of the cell membrane.[19] The mechanism involves membrane permeabilization, which can occur through various models such as the "barrel-stave," "carpet," or "toroidal pore" models. Once inside the cell, this compound can interfere with intracellular processes; it has been shown to inhibit DNA synthesis, which contributes to its antimicrobial effect.[3][20] When used as a drug carrier, the conjugate is often internalized via endocytosis. The peptide then facilitates escape from the endosome, releasing the drug into the cytoplasm to reach its intracellular target.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs based on published literature. These values are essential for comparing the efficacy and safety profiles of newly designed peptides.

Table 1: Antimicrobial and Hemolytic Activity of this compound and Analogs

PeptideTarget OrganismMIC (µg/mL)Hemolytic Activity (HC50 in µM)Therapeutic Index (HC50/MIC)Reference
This compound E. coli16~15.6~0.98[21][22]
S. aureus5~15.6~3.12[10]
Pro->Lys Analogs S. aureus5-10>20020 - >40[10]
Trp->Phe Analogs M. luteus-Reduced HemolysisImproved[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the peptide concentration causing 50% lysis of red blood cells. The Therapeutic Index is a ratio indicating the peptide's selectivity for microbial cells over host cells.

Table 2: Cytotoxicity of this compound-Based Peptides

PeptideCell LineAssayIC50 (µM)Reference
This compound HEp-2Cytotoxicity AssayConcentration-dependent decrease in viability[23]
RAW 264.7Cytotoxicity AssayConcentration-dependent decrease in viability[23]
Glycosylated Analog Murine MacrophageCell Viability AssayHigher than this compound (less toxic)[8]
SAP10 (Analog) -Biocompatibility AssayImproved biocompatibility vs. This compound[5]

Note: IC50 is the concentration of a substance required to inhibit a biological process (e.g., cell proliferation) by 50%.

Visualizations

Experimental and Logical Workflows

The development of an this compound-based drug delivery agent follows a structured workflow from initial design to validation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Conjugation cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Preclinical Testing A Define Target & Cargo (e.g., Cancer Cell, Doxorubicin) B Peptide Design (this compound Analog Creation) A->B C Peptide Synthesis & Purification (SPPS & HPLC) B->C D Peptide Characterization (Mass Spectrometry) C->D E Select Linker & Conjugation Strategy D->E F Synthesize Peptide-Drug Conjugate (PDC) E->F G Purify & Characterize PDC (HPLC, MS) F->G H Stability Assays (Plasma, Serum) G->H I Toxicity Assays (Hemolysis, Cytotoxicity - MTT/LDH) H->I J Efficacy Assays (Cellular Uptake, Target Effect) I->J K In Vivo Animal Models J->K L Evaluate Biodistribution & Efficacy K->L

Caption: Workflow for designing and validating this compound-based peptide-drug conjugates.

Mechanism of Cellular Uptake and Drug Release

The peptide-drug conjugate leverages cell-penetrating properties to deliver its payload intracellularly.

G cluster_cell Target Cell cluster_endo Endosome Endo_PDC PDC Free_Drug Drug Endo_PDC->Free_Drug Endosomal Escape & Linker Cleavage Free_Peptide Peptide Endo_PDC->Free_Peptide Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA Free_Drug->Nucleus Drug Action Extracellular_PDC Peptide-Drug Conjugate (PDC) Extracellular_PDC->Endo_PDC Binding & Endocytosis

Caption: Cellular uptake and intracellular release of a drug from a peptide conjugate.

Inhibition of DNA Synthesis Signaling Pathway

This compound's antimicrobial action includes the direct inhibition of DNA synthesis, a mechanism that can be exploited for anticancer applications.[3][21][20]

G This compound This compound Peptide Membrane Cell Membrane Permeabilization This compound->Membrane Entry Cytoplasmic Entry Membrane->Entry DNA_Binding Binding to DNA Entry->DNA_Binding Primary Target Topoisomerase Inhibition of Topoisomerase I Entry->Topoisomerase Inhibition Inhibition of DNA Synthesis DNA_Binding->Inhibition Filamentation Cell Filamentation & Death Inhibition->Filamentation Topoisomerase->Inhibition

Caption: this compound's mechanism of inhibiting DNA synthesis in a target cell.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of this compound-based peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Purification

This protocol describes the synthesis of an this compound analog using Fmoc chemistry.[21][24]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol[24]

  • Cold diethyl ether

  • HPLC grade water and acetonitrile (ACN) with 0.1% TFA

  • Preparative and analytical C18 reverse-phase HPLC columns

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a ninhydrin test to confirm complete coupling. If incomplete, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail (Reagent K) to the resin and incubate for 2-3 hours at room temperature with gentle shaking.[24]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Purification:

    • Dissolve the crude peptide pellet in a minimal amount of 50% ACN/water.

    • Purify the peptide using preparative reverse-phase HPLC with a C18 column and a linear gradient of ACN (with 0.1% TFA).

    • Collect fractions and analyze them using analytical HPLC to identify those with >95% purity.

  • Characterization and Storage:

    • Pool the pure fractions and confirm the molecular weight of the peptide using mass spectrometry.[21]

    • Lyophilize the pure peptide to a fluffy white powder.

    • Store the lyophilized peptide at -20°C or -80°C.[1]

Protocol 2: In Vitro Peptide Stability in Human Plasma

This protocol evaluates the stability of a peptide in human plasma over time.[25][26]

Materials:

  • Lyophilized peptide

  • Human plasma (from a commercial source, with anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution: Acetonitrile (ACN) with 1% formic acid

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC-MS system

Methodology:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile water or PBS.

  • Incubation:

    • Pre-warm an aliquot of human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 50-100 µg/mL. Mix gently.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • The 0-minute sample should be taken immediately after adding the peptide and before incubation.

  • Protein Precipitation:

    • To each aliquot, add 3 volumes (e.g., 150 µL) of ice-cold precipitation solution (ACN with 1% formic acid).[26]

    • Vortex vigorously for 30 seconds to precipitate plasma proteins.

    • Incubate on ice for 20 minutes.

  • Sample Clarification: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant using HPLC-MS to quantify the amount of intact peptide remaining.

    • Monitor the appearance of degradation fragments by extracting ion chromatograms corresponding to potential cleavage products.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t1/2) by fitting the data to a one-phase decay model.[25]

Protocol 3: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[27]

Materials:

  • Target cell line (e.g., HeLa for cancer, HEK293 for non-cancerous control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.

    • Include control wells: untreated cells (100% viability) and cells treated with a lysis agent like 1% Triton X-100 (0% viability).

    • Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

    • Plot cell viability versus peptide concentration and determine the IC50 value using non-linear regression.

Protocol 4: Hemolysis Assay

This protocol assesses the peptide's lytic activity against red blood cells (RBCs).[9]

Materials:

  • Freshly drawn human or sheep red blood cells (RBCs) with an anticoagulant

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solution

  • Positive control: 0.1% Triton X-100 (100% hemolysis)

  • Negative control: PBS (0% hemolysis)

  • Microcentrifuge

  • 96-well plate

  • Microplate reader (absorbance at 450 nm or 540 nm)

Methodology:

  • RBC Preparation:

    • Centrifuge the whole blood at 500 x g for 10 minutes.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging after each wash.

    • Resuspend the final RBC pellet in PBS to make a 2% (v/v) suspension.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate.

    • Add 100 µL of serially diluted peptide solutions (in PBS) to the wells.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Sample Processing: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis versus peptide concentration to determine the HC50 value.

References

Troubleshooting & Optimization

How to reduce the cytotoxicity of Indolicidin in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of the antimicrobial peptide Indolicidin in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: My this compound preparation is showing high toxicity to my mammalian cell line. What are the primary strategies to reduce this cytotoxicity?

A1: High cytotoxicity is a known challenge with this compound. The primary strategies to mitigate this involve modifying the peptide's structure and physicochemical properties. These approaches aim to increase its selectivity for microbial membranes over mammalian cell membranes. Key strategies include:

  • Amino Acid Substitution: Systematically replacing specific amino acid residues.

  • Glycosylation: Attaching sugar moieties to the peptide.

  • Physicochemical Property Alteration: Modifying the peptide's overall charge and hydrophobicity.

  • Synergistic Combination: Using this compound in combination with other antimicrobial agents to lower the required effective concentration.

Q2: Which amino acid substitutions are most effective in reducing this compound's cytotoxicity?

A2: Research has shown that substitutions at specific positions can significantly decrease hemolytic activity and cytotoxicity. Notable examples include:

  • Replacing Tryptophan (Trp): Substituting some of the five Tryptophan residues with Phenylalanine (Phe) or other unnatural aromatic amino acids can reduce hemolytic activity while maintaining antimicrobial potency.[1]

  • Replacing Proline (Pro): Substituting Proline with Lysine (Lys) can increase the peptide's net positive charge, which has been shown to enhance its therapeutic index by up to 15-fold.[2][3]

  • Reduced Amide Bonds: Replacing amide bonds with reduced amide bonds (ψ[CH₂NH]) can lead to less hemolytic activity and improved stability without compromising antimicrobial effects.[4]

Q3: How does glycosylation help in reducing cytotoxicity?

A3: Glycosylation, the attachment of sugar molecules, can decrease the toxicity of this compound against erythrocytes and macrophage cells.[5][6] This modification can also increase the peptide's solubility.[6] The addition of a sugar moiety can constrain the peptide's secondary structure, influencing its interaction with cell membranes and reducing its lytic effect on mammalian cells.[5]

Q4: Can I use this compound in combination with other drugs to reduce its toxicity?

A4: Yes, synergistic combinations are a viable strategy. For instance, combining this compound with antibiotics like Tigecycline has been shown to have a strong synergistic effect against multidrug-resistant bacteria.[7] This allows for the use of a much lower, and therefore less toxic, concentration of this compound to achieve the desired antimicrobial effect.[7][8]

Troubleshooting Guides

Problem: My novel this compound analog shows reduced cytotoxicity but also has significantly lower antimicrobial activity.

  • Possible Cause: The modification may have disrupted a key structural feature required for antimicrobial action. The balance between hydrophobicity and charge is crucial for its function.

  • Troubleshooting Steps:

    • Analyze Physicochemical Properties: Calculate the hydrophobicity and net charge of your analog. Compare these values to published analogs with a good therapeutic index. It's suggested that cell penetrability is related to hydrophobicity based on the octanol-interface scale, while hemolysis is dependent on the hydrophobicity scale based on the interface.[9]

    • Rational Design of Further Analogs: If hydrophobicity was drastically reduced, consider substitutions that are more conservative. For example, if a Tryptophan was replaced with a much less hydrophobic residue, try substituting it with another aromatic amino acid like methylated Phenylalanine.[1]

    • Maintain Cationicity: Ensure that modifications do not significantly reduce the net positive charge, which is important for the initial interaction with negatively charged bacterial membranes. Proline to Lysine substitutions can help maintain or increase cationicity.[2][3]

Problem: My glycosylated this compound is difficult to purify.

  • Possible Cause: The addition of a sugar moiety can alter the chromatographic properties of the peptide, making standard purification protocols less effective.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different chromatography resins (e.g., reversed-phase, ion-exchange) and gradient conditions.

    • Affinity Chromatography: If a specific sugar has been added, consider using a lectin-based affinity column that binds to that sugar.

    • Characterization: Use mass spectrometry and NMR to confirm the identity and purity of the glycosylated peptide.

Quantitative Data Summary

Table 1: Comparison of this compound and its Analogs - Antimicrobial Activity and Cytotoxicity

Peptide/AnalogModificationMIC (µg/mL) vs. S. aureusHemolytic Activity (% at a given concentration)Reference
This compound Wild-Type~5High[2]
IND-4,11K Proline to Lysine substitutionsNot specified7.236% at 128 µM[3]
[βGlc-T9,K7]this compound Glycosylation and substitutionSimilar to this compoundSignificantly reduced vs. erythrocytes and macrophages[5][6]
CP-11 Increased positive charge and amphipathicityMaintained vs. StaphylococciReduced[10]
Peptide 3.1 Not specifiedEffectiveLow[11][12]
Smirnova et al. Analog 1 Trp replaced with methylated Phe0.9 - 6.1At least 1.8 times less than this compound[1][13]
Smirnova et al. Analog 2 N-terminal modification and D-Phe substitutions0.9 - 6.1At least 1.8 times less than this compound[1][13]

Experimental Protocols

1. Hemolysis Assay

  • Objective: To determine the erythrocyte-lysing activity of this compound and its analogs.

  • Methodology:

    • Prepare a 2% suspension of fresh human or sheep red blood cells (RBCs) in phosphate-buffered saline (PBS).

    • Serially dilute the peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

2. MTT Cytotoxicity Assay

  • Objective: To assess the metabolic activity and viability of mammalian cells upon treatment with this compound and its analogs.

  • Methodology:

    • Seed mammalian cells (e.g., HEK293, RAW264.7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells.

3. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.

    • Serially dilute the peptide in the broth medium in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Visualizations

experimental_workflow Experimental Workflow for Assessing Modified this compound cluster_synthesis Peptide Design & Synthesis cluster_antimicrobial Antimicrobial Efficacy cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis start Design this compound Analog synthesis Synthesize & Purify Peptide start->synthesis mic MIC Assay synthesis->mic hemolysis Hemolysis Assay synthesis->hemolysis mtt MTT Assay synthesis->mtt analysis Calculate Therapeutic Index (Cytotoxicity / MIC) mic->analysis hemolysis->analysis mtt->analysis

Caption: Workflow for evaluating modified this compound analogs.

logical_relationship Strategies to Reduce this compound Cytotoxicity cluster_strategies Modification Strategies This compound This compound AA_Sub Amino Acid Substitution This compound->AA_Sub Glyco Glycosylation This compound->Glyco PhysChem Alter Hydrophobicity & Charge This compound->PhysChem Synergy Synergistic Combination This compound->Synergy Reduced_Toxicity Reduced Cytotoxicity & Improved Therapeutic Index AA_Sub->Reduced_Toxicity Glyco->Reduced_Toxicity PhysChem->Reduced_Toxicity Synergy->Reduced_Toxicity

Caption: Key strategies for mitigating this compound cytotoxicity.

signaling_pathway Proposed Mechanism of Reduced Cytotoxicity cluster_peptide Peptide Properties cluster_interaction Membrane Interaction cluster_outcome Biological Outcome Modification Peptide Modification (e.g., Glycosylation, AA Sub) Properties Altered Physicochemical Properties (Hydrophobicity, Charge, Structure) Modification->Properties Reduced_Insertion Reduced Hydrophobic Insertion Properties->Reduced_Insertion Selective_Binding Preferential Electrostatic Interaction Properties->Selective_Binding Mammalian_Membrane Mammalian Cell Membrane (Zwitterionic) Bacterial_Membrane Bacterial Cell Membrane (Anionic) Reduced_Insertion->Mammalian_Membrane Reduced_Lysis Decreased Mammalian Cell Lysis Reduced_Insertion->Reduced_Lysis Selective_Binding->Bacterial_Membrane Maintained_Activity Maintained/Improved Antimicrobial Activity Selective_Binding->Maintained_Activity

References

Technical Support Center: Optimizing Indolicidin Expression in Bacterial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the expression of indolicidin in bacterial hosts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in producing this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in expressing this compound in bacterial hosts like E. coli?

A1: The primary challenge is the inherent toxicity of this compound to the bacterial host.[1][2] This toxicity can lead to low cell density, plasmid instability, and consequently, low expression yields.[3] this compound exerts its antimicrobial activity by disrupting the cell membrane, which can be lethal to the expression host.[2][4][5]

Q2: How can the toxicity of this compound to the host be mitigated?

A2: A common and effective strategy is to express this compound as a fusion protein.[1][6] A carrier protein is fused to this compound, which masks its toxicity and can also protect it from proteolytic degradation.[1][7] Commonly used fusion partners include Thioredoxin (Trx), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[1][8] Elastin-like polypeptides have also been successfully used as fusion carriers.[6]

Q3: My this compound expression is very low. What are the potential causes and how can I improve the yield?

A3: Low expression yield is a frequent issue. Here are several factors to consider and troubleshoot:

  • Toxicity: As mentioned, the toxicity of this compound can kill the host cells. Using a fusion partner is a primary solution.[1][6]

  • Codon Usage: The gene sequence of this compound may contain codons that are rare in E. coli. This can slow down or terminate protein translation.[3][9][10] It is highly recommended to use a codon-optimized synthetic gene tailored for the expression host.[11][12][13]

  • Promoter Strength and Leakiness: A strong, leaky promoter can lead to premature expression of this compound before induction, which is toxic to the cells.[9][10] Using a tightly regulated promoter system, such as the T7 promoter in BL21(DE3)pLysS cells, can help minimize basal expression.[3][10]

  • Suboptimal Culture Conditions: Expression levels are sensitive to culture conditions. Key parameters to optimize include the inducer concentration (e.g., IPTG), growth medium, pH, temperature, and induction time.[14]

  • Proteolytic Degradation: this compound, like other small peptides, can be susceptible to degradation by host proteases.[1][7] Expressing it as a fusion protein can offer protection.[1]

Q4: Which E. coli strain is best for expressing this compound?

A4: The choice of E. coli strain is crucial. Strains like BL21(DE3) are commonly used for protein expression.[15] However, for toxic proteins like this compound, strains such as C41(DE3) or BL21(DE3)pLysS are often preferred.[14][16][17] The C41(DE3) strain has mutations that allow it to tolerate toxic proteins better, while the pLysS plasmid in BL21(DE3)pLysS produces T7 lysozyme, which inhibits basal T7 RNA polymerase activity, reducing leaky expression.[10][14]

Q5: How do I purify this compound after expression as a fusion protein?

A5: Purification typically involves a two-step process:

  • Affinity Chromatography: The fusion protein is first purified from the cell lysate using affinity chromatography that targets a tag on the fusion partner (e.g., a His-tag purified with Ni-NTA resin).[18]

  • Cleavage and Final Purification: The purified fusion protein is then cleaved to release this compound. This requires a specific chemical or enzymatic cleavage site engineered between the fusion partner and this compound. For example, a methionine residue can be introduced, allowing for cleavage with cyanogen bromide (CNBr).[15][17] After cleavage, a final purification step, often reverse-phase HPLC, is used to isolate the pure this compound peptide.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low protein expression - Plasmid integrity issues (mutations, frameshifts).- Incorrect antibiotic concentration.- High toxicity leading to cell death.- Rare codons in the this compound gene.- Sequence your plasmid construct to verify the reading frame and sequence integrity.[9]- Use fresh antibiotics at the correct concentration. For ampicillin resistance, consider using carbenicillin, which is more stable.[19]- Use a host strain designed for toxic proteins (e.g., C41(DE3), BL21(DE3)pLysS).[14][17]- Re-synthesize the gene with codons optimized for E. coli.[11][12]
Expressed protein is in inclusion bodies (insoluble) - High expression rate leading to protein aggregation.- Suboptimal folding conditions.- Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[3]- Reduce the inducer (e.g., IPTG) concentration.[3]- Use a less rich growth medium, like M9 minimal medium.[3]- Co-express with chaperones to assist in proper folding.
Low cell growth after induction - Toxicity of expressed this compound.- Confirm that you are using a fusion partner to mask toxicity.[1][6]- Lower the induction temperature and inducer concentration.[3]- Use a strain with tighter expression control, like BL21-AI, which uses an arabinose-inducible promoter.[3]- Add glucose (e.g., 1%) to the medium to repress basal expression from the lac operator.[3]
Loss of this compound during purification - Proteolytic degradation.- Inefficient cleavage of the fusion tag.- Add protease inhibitors during cell lysis and purification.- Optimize the cleavage reaction conditions (e.g., enzyme/substrate ratio, incubation time, temperature).- Ensure the cleavage site is accessible and not sterically hindered.

Quantitative Data Summary

The following tables summarize reported expression yields of this compound and other antimicrobial peptides (AMPs) under various conditions.

Table 1: this compound Expression Yields

Expression SystemFusion PartnerYieldReference
E. coli C41(DE3)None (pET21a(+))101 mg/L (in 2xYT with salts)[14]
E. coli C41(DE3)None (pET21a(+))90 mg/L (in LB medium)[14]
E. coli BL21(DE3)Thioredoxin (concatamer)150 µg/L[15][17]

Table 2: Expression Yields of Other AMPs with Fusion Partners

AMPFusion PartnerYieldReference
CM4Thioredoxin1.4 mg/L[8]
MoricinFusion with protein A11 mg/L (from 2L culture)[8]
LFB15-HP hybridGST11.3 mg/L[1]
Latarcin-2aThioredoxin3.2 mg/L[1]

Experimental Protocols

Protocol 1: General Workflow for Recombinant this compound Expression
  • Vector Construction:

    • Synthesize the this compound gene with codon optimization for E. coli.

    • Incorporate a start codon (ATG) and a stop codon (e.g., TAA).

    • To facilitate cleavage, flank the this compound gene with sequences for a specific cleavage site. For CNBr cleavage, add a methionine codon (ATG) immediately before the this compound sequence.[15]

    • Clone the this compound gene (with or without a fusion partner) into an appropriate expression vector (e.g., pET series).

    • Verify the construct by sequencing.

  • Transformation:

    • Transform the expression vector into a suitable E. coli host strain (e.g., C41(DE3) or BL21(DE3)).[14][15]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and grow overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of expression medium (e.g., 2xYT with salts or TB medium).[14]

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[3][14]

    • Continue to incubate the culture. Optimal conditions may vary, but a common starting point is 3-6 hours at 37°C or overnight at a lower temperature like 18-25°C.[3][14]

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or other mechanical means on ice.

    • Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis:

    • Analyze the expression levels in both the soluble and insoluble fractions using Tricine-SDS-PAGE, which is optimized for separating small proteins and peptides.[14]

Visualizations

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Codon_Optimization Codon Optimize This compound Gene Vector_Construction Clone into Expression Vector Codon_Optimization->Vector_Construction Insert Gene Transformation Transform into E. coli Host Vector_Construction->Transformation Cell_Culture Culture Cells to Mid-Log Phase Transformation->Cell_Culture Induction Induce with IPTG Cell_Culture->Induction Harvest Harvest Cells Induction->Harvest Cell_Lysis Cell Lysis Harvest->Cell_Lysis Affinity_Chromatography Affinity Chromatography (Fusion Protein) Cell_Lysis->Affinity_Chromatography Cleavage Cleave Fusion Tag Affinity_Chromatography->Cleavage Final_Purification Final Purification (e.g., HPLC) Cleavage->Final_Purification Active_this compound Active_this compound Final_Purification->Active_this compound Active this compound

Caption: A general workflow for the recombinant expression and purification of this compound.

Toxicity_Mitigation cluster_problem Problem cluster_solution Solution: Fusion Protein Strategy This compound This compound Peptide Host_Cell Bacterial Host Cell This compound->Host_Cell is Toxic to Fusion_Partner Fusion Partner (e.g., Trx, GST) Fusion_Protein Fusion Protein Fusion_Partner->Fusion_Protein fused to this compound Host_Cell_Safe Bacterial Host Cell (Viable) Fusion_Protein->Host_Cell_Safe Masks Toxicity & Protects Peptide Indolicidin_Gene This compound Gene Fusion_Partner_Gene Fusion Partner Gene

References

Overcoming challenges in the chemical synthesis of tryptophan-rich peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of tryptophan (Trp)-rich peptides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are tryptophan-rich peptides notoriously difficult to synthesize?

A1: The synthesis of tryptophan-rich peptides presents several key challenges stemming from the unique chemical properties of the tryptophan indole side chain. The main difficulties include:

  • Oxidation: The electron-rich indole ring is highly susceptible to oxidation during synthesis and cleavage, leading to byproducts such as N-formylkynurenine (NFK) and kynurenine (KYN).

  • Alkylation: During the final acidolytic cleavage step, reactive carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl from Boc, OtBu; Pbf from Arg). These cations can attack the nucleophilic indole ring, leading to irreversible modification.[1][2]

  • Aggregation: Tryptophan is a hydrophobic amino acid. Sequences rich in Trp have a high propensity to form secondary structures and aggregate on the solid support, leading to poor solvation, incomplete deprotection, and inefficient coupling reactions.[3]

  • Acid-Catalyzed Side Reactions: Besides alkylation, prolonged exposure to strong acids during cleavage can cause other side reactions, including reattachment of the cleaved peptide to the resin.[4]

Q2: What is the single most effective strategy to improve the success rate of synthesizing Trp-containing peptides?

A2: The most effective and highly recommended strategy is the use of a side-chain protecting group on the indole nitrogen of tryptophan. For Fmoc-based Solid Phase Peptide Synthesis (SPPS), Fmoc-Trp(Boc)-OH is the industry standard. The Boc group shields the indole ring from both oxidation and electrophilic attack by carbocations during cleavage.[2] This simple substitution can dramatically improve the final purity and yield of the target peptide.[1]

Q3: Can I use standard coupling reagents for tryptophan-rich peptides?

A3: Yes, standard modern coupling reagents are effective. However, for difficult sequences prone to aggregation or for coupling sterically hindered residues, the choice of reagent is critical. Aminium/uronium salt-based reagents like HATU and HBTU are highly efficient and generally recommended.[3][5] HATU is often preferred as it reacts faster and can lead to less epimerization compared to HBTU.[3] For routine couplings, carbodiimides like DIC in the presence of an additive like Oxyma or HOBt are also widely used.

Troubleshooting Guide: Purity Issues & Side Reactions

This section addresses common impurity problems observed in the synthesis of tryptophan-rich peptides.

Problem: My mass spectrometry (MS) analysis shows unexpected peaks at +16 Da, +32 Da, or +4 Da.

  • Possible Cause: Oxidation of the tryptophan indole side chain. A +16 Da mass addition often corresponds to hydroxytryptophan, while +32 Da can indicate a doubly oxidized species like N-formylkynurenine. A +4 Da addition can result from the conversion of Trp to kynurenine.

  • Solution:

    • Indole Protection: During synthesis, use Fmoc-Trp(Boc)-OH to protect the indole nitrogen from oxidative damage.[2]

    • Scavengers: During cleavage, use a scavenger cocktail specifically designed to minimize oxidation. Ethanedithiol (EDT) is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[6]

    • Degas Solvents: Ensure all solvents, especially for cleavage and purification, are thoroughly degassed to remove dissolved oxygen. Carry out the cleavage reaction under an inert nitrogen or argon atmosphere.

    • Limit Light Exposure: Protect the peptide from light during cleavage and workup, as light can generate reactive oxygen species.

Problem: My MS analysis shows a major byproduct with a mass of +56 Da or +74 Da.

  • Possible Cause: Alkylation of the tryptophan indole ring by carbocations. The most common culprit is the tert-butyl cation (+56 Da), which is generated in large quantities during the cleavage of Boc, tBu, OtBu, and Pbf protecting groups. Alkylation can also occur from the resin linker itself, especially with Wang-type linkers, which can add a +106 Da adduct.[4][7]

  • Solution:

    • Indole Protection: The use of Fmoc-Trp(Boc)-OH is the best preventative measure. The Boc group on the indole nitrogen effectively shields it from electrophilic attack.

    • Optimized Scavenger Cocktails: Use a cleavage cocktail with efficient carbocation scavengers. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations. A standard effective cocktail for most sequences is 95% TFA / 2.5% Water / 2.5% TIS. For peptides that also contain other sensitive residues like Cys or Met, a more robust mixture like Reagent K is recommended.

    • Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage can be performed where side-chain protecting groups are removed first with a scavenger-rich TFA mixture while the peptide remains attached to a highly acid-labile resin, followed by a milder final cleavage from the resin.

Data Presentation: Cleavage Cocktail Comparison

The table below summarizes common cleavage cocktails used for peptides containing sensitive residues like tryptophan.

Reagent NameComposition (v/v)Key ScavengersRecommended Use & Characteristics
Standard 95% TFA / 2.5% H₂O / 2.5% TISTIS, H₂OGeneral purpose. TIS is a good scavenger for t-butyl cations. Sufficient for peptides with Trp(Boc) protection.
Reagent K 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDT"Universal" cocktail for peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). EDT is effective against Trp oxidation. Strong odor.[1]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole, EDT, AnisoleRecommended for peptides with sulfonyl-protected Arginine (Pmc, Pbf) to minimize sulfonation of Trp.[1]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, TISLow-odor alternative. Good for scavenging trityl groups but does not adequately protect Met from oxidation.

Troubleshooting Guide: Low Yield & Aggregation

This section addresses issues related to poor peptide yield, often caused by on-resin aggregation.

Problem: The resin beads are clumping, and I'm seeing incomplete Fmoc deprotection or poor coupling efficiency (positive Kaiser test after coupling).

  • Possible Cause: On-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds. This causes the peptide-resin matrix to collapse and become poorly solvated, preventing reagents from accessing the reactive sites. This is common in hydrophobic and Trp-rich sequences.[3]

  • Solution:

    • Use a Stronger Base for Deprotection: If standard 20% piperidine in DMF is inefficient, switch to a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . A 2% DBU / 2% piperidine in DMF solution is a much stronger, non-nucleophilic base that can often overcome aggregation-induced deprotection issues.[3][8] Caution: DBU can increase aspartimide formation if Asp is present in the sequence.

    • Change Solvents: Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Adding chaotropic salts or "magic mixtures" (ethylene carbonate) can also help disrupt hydrogen bonds.[3]

    • Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides or Hmb/Dmb backbone protection at strategic locations (every 6-7 residues) during synthesis to disrupt secondary structure formation.[3]

    • Lower Resin Loading: Use a resin with a lower initial loading capacity (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent can influence the efficiency of amide bond formation, especially for difficult sequences.

Coupling ReagentTypeRelative SpeedRacemization RiskKey Characteristics
HATU Aminium SaltVery FastLowHighly efficient, especially for sterically hindered amino acids. Generally preferred over HBTU.[3][5]
HBTU Aminium SaltFastLowVery effective and widely used. Can cause guanidinylation of the N-terminus if used in excess.[3]
DIC/HOBt (or Oxyma) Carbodiimide + AdditiveModerateLowCost-effective and reliable for most standard couplings. The urea byproduct of DIC is soluble, making it suitable for SPPS.[3]
PyBOP Phosphonium SaltFastLowEfficient reagent, but byproducts can be more difficult to remove. Avoids guanidinylation side reaction.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for a Tryptophan-Containing Peptide

This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (or other appropriate resin) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the amino acid by dissolving 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 45-60 minutes.

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (negative result, beads remain colorless/yellow). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection using Reagent K

This protocol is for the final cleavage of peptides containing multiple sensitive residues, including tryptophan.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under a high vacuum for at least 2 hours.

  • Prepare Reagent K: In a fume hood, prepare fresh Reagent K by combining the following, in order: 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[1]

  • Cleavage Reaction:

    • Add the dry peptide-resin to a reaction vessel.

    • Add Reagent K (approx. 10 mL per gram of resin) to the vessel.

    • Stopper the vessel and stir/agitate at room temperature for 2-3 hours. Peptides with multiple Arg(Pbf) residues may require longer (up to 4 hours).

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold (-20°C) methyl tert-butyl ether (MTBE).

    • Centrifuge the suspension (e.g., 4000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold MTBE.

    • Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

Visualizations: Workflows and Logic Diagrams

General Workflow for SPPS of Tryptophan-Rich Peptides

SPPS_Workflow cluster_considerations Key Considerations for Trp-Rich Peptides start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash DMF/DCM Wash deprotection->wash Repeat n-1 times c1 Aggregation? If yes, use DBU/NMP deprotection->c1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) coupling->wash Kaiser Test Negative? c2 Use Fmoc-Trp(Boc)-OH to prevent side-reactions coupling->c2 c3 Use potent activator (e.g., HATU) coupling->c3 wash->deprotection wash->coupling final_cleavage Final Cleavage & Deprotection wash->final_cleavage Final Cycle purify Purification (RP-HPLC) final_cleavage->purify c4 Use scavenger cocktail (e.g., Reagent K) final_cleavage->c4

Caption: General workflow for Fmoc-SPPS highlighting critical steps for tryptophan-rich peptides.

Troubleshooting Logic for Impurities

Caption: Decision tree for troubleshooting common impurities in Trp-peptide synthesis.

Mechanism of Tryptophan Side-Reaction and Prevention

Caption: Prevention of Trp alkylation by carbocations using scavengers or side-chain protection.

References

Troubleshooting low solubility issues of Indolicidin peptides

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Indolicidin Peptides

Welcome to the technical support center for this compound peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound is a 13-amino acid cationic antimicrobial peptide originally isolated from bovine neutrophils.[1][2][3] Its primary structure (ILPWKWPWWPWRR-NH2) is unique due to an exceptionally high content of tryptophan residues (five out of thirteen), which contributes significantly to its hydrophobicity.[2][3] This high hydrophobicity, combined with its cationic nature from lysine and arginine residues, can lead to poor solubility in aqueous solutions, aggregation, and precipitation, posing a significant challenge for experimental reproducibility and therapeutic formulation.[4][5]

Q2: My lyophilized this compound powder won't dissolve in sterile water. What is the first step?

If this compound fails to dissolve in neutral sterile water, do not discard the sample. The peptide's net charge is crucial for its solubility. This compound is a basic peptide with a theoretical isoelectric point (pI) around 7.60.[6] This means it carries a net positive charge at a pH below its pI.

Initial Troubleshooting Step:

  • Acidify the Solvent: Try dissolving the peptide in a dilute, sterile, mild acidic solution. A common starting point is 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[7][8][9] The acidic environment ensures that the basic residues (Arginine, Lysine) are fully protonated, increasing the peptide's overall positive charge and enhancing its interaction with water.

  • Gentle Agitation: After adding the acidic solvent, gently vortex or sonicate the vial briefly to aid dissolution.[7][8] Sonication can help break up aggregates and improve solubility.[7]

Q3: How does pH impact the solubility of this compound?

The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero, leading to intermolecular aggregation. Since this compound is a basic peptide (pI ≈ 7.60), its solubility is significantly influenced by pH.[6]

  • Acidic pH (pH < 7.0): The peptide will have a high net positive charge, promoting solubility in aqueous buffers.

  • Near-Neutral pH (pH 7.0 - 8.0): As the pH approaches the pI, solubility will decrease dramatically.

  • Basic pH (pH > 8.0): The peptide will be less positively charged, potentially reducing solubility compared to acidic conditions.

Therefore, maintaining a pH well below the pI is critical for keeping this compound in solution.

Q4: My peptide dissolves initially but then crashes out of solution. What could be happening?

This phenomenon is typically due to aggregation.[5] Several factors can cause this:

  • Buffer Exchange: If you dissolve the peptide in an acidic solution or an organic solvent and then dilute it into a neutral buffer (like PBS pH 7.4), the sudden pH shift can bring the peptide closer to its pI, causing it to aggregate and precipitate.

  • High Concentration: At higher concentrations, the hydrophobic tryptophan residues on adjacent peptide molecules can interact, leading to self-assembly and aggregation.[5][10]

  • Salt Concentration: High ionic strength in the final buffer can sometimes decrease the solubility of peptides.

Solution: When diluting a stock solution, add the peptide stock slowly and dropwise into the final buffer while vortexing to avoid localized high concentrations that can trigger precipitation.[11]

Q5: Can I use organic solvents to dissolve this compound?

Yes, for highly hydrophobic peptides like this compound, using an organic solvent is a common and effective strategy.[7][12]

  • DMSO: Dimethyl sulfoxide (DMSO) is a strong solvent for many peptides and is often used to create concentrated stock solutions.[7][13][14] One source suggests a solubility of up to 50 mg/mL in DMSO with ultrasonic assistance.[13]

  • Acetonitrile (ACN) or Ethanol: These can also be used, sometimes in combination with water or acid.[8][12]

Important: Always consider the compatibility of the organic solvent with your downstream application. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells.

Troubleshooting Guide: A Step-by-Step Workflow

If you encounter solubility issues, follow this logical workflow to identify a suitable solvent system.

G cluster_0 This compound Solubility Workflow start Start: Lyophilized This compound Peptide water Attempt to dissolve in _sterile deionized water_. start->water check1 Is it fully dissolved? water->check1 acid Use dilute acid: _10% Acetic Acid_ or _0.1% TFA_. check1->acid No success Success: Peptide is in solution. Proceed with experiment. check1->success Yes check2 Is it fully dissolved? acid->check2 organic Use organic solvent: _e.g., DMSO_ to make a concentrated stock. check2->organic No check2->success Yes check3 Is it fully dissolved? organic->check3 check3->success Yes fail Failure: Consider peptide synthesis quality or modification. check3->fail No

Caption: A troubleshooting workflow for dissolving this compound peptides.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and its physical form (e.g., acetate salt). The acetate salt form generally has enhanced water solubility and stability.[15]

Solvent / ConditionConcentrationResultSource
DMSO50 mg/mL (25.43 mM)Soluble (ultrasonication needed)[13]
0.1 M Pyridine Acetate, pH 6.51 mg/mL (1000 µg/mL)Soluble[15]
10 mM Sodium Phosphate, pH 7.410-300 µg/mLSoluble for bactericidal assays[15]
10 mM Phosphate Buffer, pH 52 mMSoluble with detergents (DPC/SDS)[16]

Experimental Protocols

Protocol 1: Solubilization of this compound for Biological Assays

This protocol details the recommended steps for preparing a stock solution and diluting it for use in a typical cell-based antimicrobial assay.

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free deionized water

  • Sterile 10% (v/v) acetic acid solution

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 10 mM Sodium Phosphate buffer, pH 7.4 (or desired assay buffer)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

  • Sonicator bath

Procedure:

  • Initial Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

  • Solvent Selection (Decision based on Troubleshooting Workflow):

    • Path A (Aqueous Acid): Add a small volume of 10% acetic acid to the vial to create a concentrated stock (e.g., 1-10 mg/mL). Gently vortex. If needed, place the vial in a sonicator bath for 5-10 minutes.

    • Path B (Organic Solvent): Add the required volume of DMSO to the vial to create a high-concentration stock (e.g., 10-50 mg/mL).[13] Vortex and sonicate if necessary.

  • Stock Solution Verification (Optional but Recommended):

    • Measure the absorbance of an accurately diluted aliquot of the stock solution using a UV-Vis spectrophotometer. The molar extinction coefficient of this compound can be calculated based on its high tryptophan content for concentration verification.

  • Preparation of Working Solution:

    • Calculate the volume of stock solution needed for your final assay concentration.

    • Place the required volume of your final assay buffer (e.g., 10 mM Sodium Phosphate, pH 7.4) in a new tube.

    • While gently vortexing the buffer, add the calculated volume of the peptide stock solution drop-by-drop. This slow addition is critical to prevent precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or turbidity. If the solution is cloudy, it may be necessary to lower the final concentration or adjust the buffer composition.

Signaling Pathways & Logical Relationships

The solubility of a peptide is fundamentally linked to its physicochemical properties, particularly its charge state relative to the solution's pH.

G cluster_1 Effect of pH on this compound Solubility ph_low Low pH (e.g., pH 4.0) charge_high High Net Positive Charge ph_low->charge_high ph_pi pH ≈ pI (e.g., pH 7.6) charge_zero Net Charge Approaches Zero ph_pi->charge_zero repulsion Electrostatic Repulsion charge_high->repulsion aggregation Hydrophobic Aggregation charge_zero->aggregation sol_high High Solubility repulsion->sol_high sol_low Low Solubility (Precipitation) aggregation->sol_low

Caption: Relationship between solution pH, peptide charge, and solubility.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Indolicidin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on enhancing the antimicrobial potency of Indolicidin through amino acid substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peptide Synthesis and Purification

  • Question: My synthesized this compound analog has a low yield after solid-phase peptide synthesis (SPPS). What are the possible causes and solutions?

    • Answer: Low yield in SPPS can be attributed to several factors:

      • Incomplete Coupling: Ensure sufficient coupling time and use of appropriate coupling reagents. For difficult couplings, such as those involving proline or tryptophan, double coupling may be necessary.

      • Resin Choice: The choice of resin and linker is crucial. For C-terminal amide peptides like this compound, a Rink amide or PAL resin is recommended.[1][2]

      • Amino Acid Protection: Ensure the protecting groups on the amino acids are stable throughout the synthesis and are efficiently removed during cleavage.

      • Cleavage from Resin: Incomplete cleavage can significantly reduce yield. Use a well-tested cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), for a sufficient duration.[1][2]

      • Troubleshooting Tip: Monitor the coupling efficiency at each step using a qualitative test like the ninhydrin (Kaiser) test.

  • Question: I am observing multiple peaks during HPLC purification of my this compound analog. How can I improve the purity?

    • Answer: The presence of multiple peaks suggests impurities, which could be deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.

      • Optimize HPLC Gradient: A shallower gradient during reverse-phase HPLC can improve the separation of closely eluting peptides.

      • Check for Oxidation: Tryptophan residues are susceptible to oxidation. Adding scavengers like dithiothreitol (DTT) to the cleavage cocktail and purification buffers can mitigate this.

      • Mass Spectrometry Analysis: Use mass spectrometry to identify the molecular weights of the main peak and the impurity peaks. This will help in identifying the nature of the impurities (e.g., deletion sequences, residual protecting groups).

      • Re-purification: If necessary, collect the fractions containing the desired peptide and perform a second round of purification with a different gradient or column.

Antimicrobial Activity Assays

  • Question: I am not observing the expected increase in antimicrobial activity with my substituted this compound analog. What should I check?

    • Answer: Several factors can influence the outcome of antimicrobial susceptibility testing (AST):

      • Peptide Purity and Concentration: Verify the purity of your peptide by analytical HPLC and mass spectrometry. Inaccurate peptide quantification can lead to erroneous MIC values. Use a peptide quantification method like amino acid analysis for accurate concentration determination.

      • Bacterial Strain and Growth Phase: Ensure you are using the correct bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) and that the bacteria are in the mid-logarithmic growth phase for consistent results.[3]

      • Assay Conditions: The composition of the growth medium, pH, and salt concentrations can significantly impact the activity of antimicrobial peptides.[4][5] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed as closely as possible, though modifications may be necessary for AMPs.[4]

      • Peptide Stability: Some peptides may be susceptible to degradation by proteases present in the assay medium. Consider using protease inhibitors or testing stability in the chosen medium.

  • Question: My results for the Minimum Inhibitory Concentration (MIC) assay are not reproducible. How can I improve consistency?

    • Answer: Lack of reproducibility in MIC assays is a common issue. To improve it:

      • Standardize Inoculum: Prepare the bacterial inoculum with a consistent cell density, typically verified by measuring the optical density at 600 nm (OD600).

      • Use Positive and Negative Controls: Always include a positive control (a known antibiotic or the parent this compound peptide) and a negative control (no peptide) in each assay.

      • Perform Replicates: Run each experiment in triplicate and repeat the entire experiment on different days to ensure the results are consistent.

      • Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing to avoid errors in peptide and bacterial concentrations.

Cytotoxicity and Hemolysis Assays

  • Question: My novel this compound analog shows high antimicrobial activity but also high hemolytic activity. How can I reduce its toxicity to red blood cells?

    • Answer: High hemolytic activity is a significant hurdle in developing antimicrobial peptides for therapeutic use. Strategies to reduce it include:

      • Amino Acid Substitutions: Studies have shown that replacing certain tryptophan residues can decrease hemolytic activity while maintaining or even improving antimicrobial potency.[6] For example, substituting Trp at position 9 has been shown to reduce hemolytic activity.[6] Replacing proline with lysine has also been shown to increase the therapeutic index.[7]

      • Introducing D-Amino Acids: Incorporating D-amino acids can alter the peptide's structure and its interaction with eukaryotic cell membranes, potentially reducing hemolysis.[8]

      • Glycosylation: The addition of sugar moieties to the peptide can increase its solubility and decrease its cytotoxicity.[9][10]

  • Question: I am having trouble with the MTT assay for cytotoxicity testing on mammalian cell lines. What are some common pitfalls?

    • Answer: The MTT assay relies on the metabolic activity of cells.

      • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over or under-confluent cells can lead to variable results.

      • Interference with MTT Reagent: Some peptides may interact with the MTT reagent or the formazan product. It is advisable to run a control with the peptide and MTT in the absence of cells to check for any direct reaction.

      • Incubation Times: Optimize the incubation times for both the peptide treatment and the MTT reagent to ensure a linear response range.

      • Solubilization of Formazan: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.

Data Presentation

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and its Analogs

Peptide/AnalogE. coliS. aureusP. aeruginosaFungi (e.g., C. albicans)Reference
This compound31.257.8131.25-[11]
[Phe(4,6,8,9,11)]this compound>6416>64-[3]
H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH20.9-6.10.9-6.10.9-6.10.9-6.1[12]
Hybrid RN7-IN107.817.8115.62-[11]
This compound (vs MDR-EAEC)32 µM---[13]

Table 2: Hemolytic Activity of this compound and its Analogs

Peptide/AnalogHemolytic Activity (HC50 in µM or % lysis at a given concentration)Reference
This compoundHigh[3][6]
Retro-analog of this compoundRemarkably lower than this compound[6]
[L(9)]Ind, [L(11)]Ind, [K(8),L(9)]Ind, [K(6, 8),L(9)]IndNegligible[6]
H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH2At least 1.8 times less than this compound[12]
Peptide 3.1Low cytotoxicity[14]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

  • Principle: This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

  • Methodology:

    • Resin Preparation: Start with a suitable resin for C-terminal amides, such as Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin extensively with DMF to remove excess piperidine and by-products.

    • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

    • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a water/acetonitrile mixture for purification by reverse-phase HPLC.

    • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

    • Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the assay broth in a 96-well microtiter plate.

    • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions.

    • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) in each plate.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

3. Hemolysis Assay

  • Principle: This assay measures the ability of a peptide to lyse red blood cells (RBCs), which is an indicator of its cytotoxicity towards eukaryotic cells.

  • Methodology:

    • RBC Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

    • Peptide Dilution: Prepare serial dilutions of the peptide in PBS.

    • Incubation: In a 96-well plate, mix the peptide dilutions with the RBC suspension.

    • Controls: Include a negative control (RBCs in PBS) for no hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

    • Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

    • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Antimicrobial Activity Testing cluster_toxicity Toxicity Assessment SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization MIC MIC Assay (Broth Microdilution) Characterization->MIC Hemolysis Hemolysis Assay Characterization->Hemolysis MBC MBC Assay MIC->MBC Cytotoxicity MTT Assay (Mammalian Cells) Hemolysis->Cytotoxicity

Caption: Workflow for the synthesis, purification, and evaluation of this compound analogs.

Signaling_Pathway This compound This compound Analog Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Interaction DNA_Synthesis_Inhibition Inhibition of DNA Synthesis This compound->DNA_Synthesis_Inhibition Intracellular Target Membrane_Permeabilization Membrane Permeabilization Bacterial_Membrane->Membrane_Permeabilization Cell_Death Bacterial Cell Death Membrane_Permeabilization->Cell_Death DNA_Synthesis_Inhibition->Cell_Death

Caption: Proposed mechanisms of action for this compound and its analogs.

Logical_Relationship cluster_properties Peptide Properties cluster_outcomes Biological Outcomes Hydrophobicity Hydrophobicity Antimicrobial_Activity Antimicrobial Activity Hydrophobicity->Antimicrobial_Activity Hemolytic_Activity Hemolytic Activity Hydrophobicity->Hemolytic_Activity Cationicity Cationicity Cationicity->Antimicrobial_Activity Structure Secondary Structure Structure->Antimicrobial_Activity Structure->Hemolytic_Activity Therapeutic_Index Therapeutic Index Antimicrobial_Activity->Therapeutic_Index Hemolytic_Activity->Therapeutic_Index Amino_Acid_Substitution Amino Acid Substitution Amino_Acid_Substitution->Hydrophobicity Amino_Acid_Substitution->Cationicity Amino_Acid_Substitution->Structure

Caption: Relationship between amino acid substitutions and biological activities.

References

Media composition optimization for recombinant Indolicidin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of recombinant indolicidin production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression host for recombinant this compound?

A1: Escherichia coli strains are commonly used for recombinant this compound production due to their rapid growth and well-established genetic tools.[1][2][3] Specifically, strains like C41(DE3) have been successfully used to overcome the toxicity associated with overexpressing certain recombinant proteins, including this compound.[4]

Q2: What is the recommended culture medium for optimal this compound yield?

A2: Studies have shown that nutritionally rich media support higher cell densities and, consequently, higher this compound expression. A 2xYT medium supplemented with salts has been identified as particularly effective for maximizing this compound production.[4][5] Terrific Broth (TB) and Luria-Bertani (LB) media also support good growth and expression.[4]

Q3: What are the optimal induction parameters for this compound expression?

A3: For T7 promoter-based systems, an IPTG concentration of 1.0 mM is effective for inducing this compound expression.[4][5] Induction should be initiated when the culture reaches an optical density at 600 nm (OD600) of 0.6-1.0.[4]

Q4: What are the ideal physical culture conditions (pH, temperature, incubation time)?

A4: Optimal production of recombinant this compound in shake flasks is typically achieved at a pH of 7.5 and a temperature of 37°C.[4][5] A post-induction incubation time of 3-6 hours has been shown to be sufficient for maximal expression.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during recombinant this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Expression Suboptimal media compositionUse a rich medium like 2xYT with salts or TB to support high cell density.[4]
Incorrect IPTG concentrationTitrate IPTG concentration, starting with a recommended 1.0 mM.[4]
Non-optimal induction timeInduce at mid-log phase (OD600 of 0.6-1.0).[4]
Plasmid instabilityIf using ampicillin selection, consider switching to carbenicillin, which is more stable.[6]
Rare codon usage in the this compound geneSynthesize a codon-optimized gene for E. coli expression.[2][6]
Low Cell Growth/Toxicity This compound is toxic to the E. coli hostUse an expression host designed for toxic proteins, such as C41(DE3).[4] Employ a tightly regulated promoter system to minimize basal expression before induction.[1][6] Consider expressing this compound as a fusion protein to mask its toxicity.[3][7]
High basal expression of the toxic peptideAdd glucose (e.g., 1%) to the medium to repress leaky expression from lac-based promoters.[1][6]
This compound is Found in Inclusion Bodies High expression rate leads to protein misfolding and aggregationLower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[6] Reduce the IPTG concentration to slow down the rate of expression.[6]
The protein itself is prone to aggregationExpress this compound with a solubility-enhancing fusion tag (e.g., thioredoxin).[3]
Degradation of Recombinant this compound Proteolytic degradation by host proteasesExpress this compound as a fusion protein to protect it from degradation.[7] Use protease-deficient E. coli strains. Add protease inhibitors during cell lysis and purification.[6]

Data Presentation

Table 1: Effect of Different Culture Media on E. coli C41(DE3) Growth for this compound Production

This table summarizes the optical density (OD600) of E. coli C41(DE3) cultures expressing recombinant this compound in various media, both before and after induction with IPTG. Higher OD values indicate better cell growth, which is often correlated with higher protein yield.

MediumPre-induction OD600Post-induction OD600 (3 hours)
LB Medium1.732.74
SB Medium1.722.52
SOB Medium1.682.46
TB Medium1.923.00
2xYT Medium1.822.92
2xYT with salts 2.06 3.38
Data adapted from Selvam et al., 2018.[4]

Experimental Protocols

Protocol 1: Media Preparation

2xYT Medium (per 1 Liter):

  • Tryptone: 16 g[8][9][10][11]

  • Yeast Extract: 10 g[8][9][10][11]

  • NaCl: 5 g[8][9][10][11]

  • Instructions:

    • Dissolve the components in 900 mL of distilled water.

    • Adjust the pH to 7.0 with NaOH.

    • Bring the final volume to 1 Liter with distilled water.

    • Autoclave at 121°C for 15 minutes.

Note on "2xYT with salts": While identified as the optimal medium, the precise composition of the additional "salts" is not universally standardized. Researchers may need to empirically determine the optimal salt supplementation for their specific experimental setup, often starting with the addition of a phosphate buffer and magnesium salts.

Protocol 2: Shake-Flask Production of Recombinant this compound

This protocol is based on the optimized conditions reported by Selvam et al. (2018).[4]

  • Inoculum Preparation: Inoculate a single colony of E. coli C41(DE3) harboring the this compound expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

  • Culture Expansion: Inoculate 50 mL of 2xYT medium with salts in a 250 mL flask with the overnight culture (e.g., at a 1:100 dilution). Incubate at 37°C with shaking (200 rpm).

  • Induction: Monitor the cell growth by measuring the OD600. When the OD600 reaches 0.6-1.0, add IPTG to a final concentration of 1.0 mM.

  • Post-induction Incubation: Continue to incubate the culture at 37°C with shaking for 3-6 hours.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Cell Lysis and Downstream Processing: The cell pellet can then be processed for this compound extraction and purification.

Protocol 3: Solubilization of this compound from Inclusion Bodies

If this compound is expressed as inclusion bodies, the following is a general protocol for their solubilization.

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[12]

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT) to break disulfide bonds.[12][13][14][15]

  • Clarification: Centrifuge the solubilized mixture at high speed to pellet any remaining insoluble material. The supernatant contains the denatured this compound.

  • Refolding: The denatured this compound must be refolded into its active conformation. This is typically achieved by rapidly diluting or dialyzing the solubilization buffer to remove the denaturant. The optimal refolding conditions must be determined empirically for each protein.[16]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production Optimization cluster_prep Preparation cluster_growth Growth & Induction cluster_harvest Harvest & Analysis inoculum 1. Inoculum Preparation (Overnight Culture) culture 3. Culture Expansion (37°C, 200 rpm) inoculum->culture media 2. Media Preparation (e.g., 2xYT with salts) media->culture induction 4. Induction with IPTG (at OD600 0.6-1.0) culture->induction incubation 5. Post-induction Incubation (3-6 hours) induction->incubation harvest 6. Cell Harvesting (Centrifugation) incubation->harvest analysis 7. Analysis (e.g., SDS-PAGE) harvest->analysis

Caption: Workflow for recombinant this compound production optimization.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield cluster_solutions Troubleshooting Logic for Low this compound Yield start Low/No Yield check_growth Is cell growth (OD) low? start->check_growth check_expression Is this compound band visible on SDS-PAGE? check_growth->check_expression No optimize_media Optimize Media (e.g., 2xYT + salts) check_growth->optimize_media Yes check_toxicity Address Toxicity (e.g., C41(DE3) host, fusion protein) check_growth->check_toxicity Yes optimize_induction Optimize Induction (IPTG conc., temp., time) check_expression->optimize_induction No check_degradation Check for Degradation (Use protease inhibitors) check_expression->check_degradation Faint/No Band check_insolubility Check Insoluble Fraction (Inclusion Bodies) check_expression->check_insolubility Yes (in total lysate)

Caption: Decision tree for troubleshooting low this compound yield.

References

Minimizing off-target effects of Indolicidin in in-vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Indolicidin in in-vivo studies. The focus is on minimizing off-target effects to enhance its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in in-vivo studies?

A1: The most significant off-target effect of this compound is its dose-dependent cytotoxicity, leading to hemolytic activity (lysis of red blood cells) and toxicity to other mammalian cells.[1][2] This is largely attributed to the peptide's interaction with eukaryotic cell membranes. Additionally, while its immunomodulatory properties can be beneficial, they can also lead to off-target inflammatory responses if not properly controlled.[3][4][5][6]

Q2: How can the hemolytic activity of this compound be minimized?

A2: Several strategies have proven effective in reducing the hemolytic activity of this compound:

  • Structural Analogs: Modifying the amino acid sequence of this compound can significantly decrease its hemolytic activity while retaining or even enhancing its antimicrobial potency. This often involves substituting specific amino acids to alter the peptide's hydrophobicity and charge distribution.[2][7][8][9][10][11]

  • Formulation with Nanoparticles: Conjugating this compound to gold nanoparticles (AuNPs) or carbon nanotubes (CNTs) can reduce its toxicity and improve its therapeutic index.[12][13][14][15]

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can shield it from interacting with host cells, thereby dramatically reducing its systemic toxicity.[14][16]

Q3: What are the advantages of using Galleria mellonella as an in-vivo model for testing this compound?

A3: The Galleria mellonella (greater wax moth) larvae are a valuable in-vivo model for preliminary screening of this compound and its derivatives due to several advantages. They are cost-effective, have a short life cycle, and their immune system shares similarities with the innate immune system of mammals.[17][18][19][20] This model allows for the rapid assessment of both the efficacy and toxicity of antimicrobial peptides before moving to more complex and ethically demanding mammalian models.[7][12][16][18][21]

Troubleshooting Guides

Problem 1: High Hemolytic Activity Observed with a Newly Synthesized this compound Analog
Possible Cause Troubleshooting Step
Incorrect amino acid sequence or purity.Verify the sequence and purity of the synthesized peptide using mass spectrometry and HPLC. Impurities can contribute to unexpected toxicity.
Suboptimal structural modification.The modification may have inadvertently increased hydrophobicity or altered the charge in a way that favors interaction with eukaryotic membranes. Consider redesigning the analog based on structure-activity relationship studies.[2][10] Refer to the quantitative data in Table 1 for examples of successful modifications.
Inappropriate assay conditions.Ensure the hemolysis assay is performed according to a standardized protocol. Variations in red blood cell concentration, incubation time, and temperature can affect the results.[1][9][21][22]
Problem 2: Inconsistent Results in Galleria mellonella Efficacy Studies
Possible Cause Troubleshooting Step
Variability in larval health and size.Use larvae of a consistent size and developmental stage for all experiments. Visually inspect for any signs of disease or melanization before injection.[7]
Inaccurate inoculum preparation or injection.Ensure the bacterial inoculum is at the correct concentration (CFU/mL) and is administered consistently to the same proleg of each larva. Use a microinjector for precise volume control.[12][18][19]
Degradation of the peptide in the hemolymph.Assess the stability of your this compound formulation in G. mellonella hemolymph ex vivo before in-vivo administration. Consider formulation strategies like nanoparticle conjugation or liposomal encapsulation to improve stability.[13]
Problem 3: Off-Target Inflammatory Response in a Mouse Model
Possible Cause Troubleshooting Step
High dose of this compound.The immunomodulatory effects of this compound can be dose-dependent. Perform a dose-response study to find the optimal therapeutic window that provides antimicrobial efficacy with minimal inflammation.
Unintended activation of immune cells.Investigate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to your this compound formulation. If elevated, consider co-administration with an anti-inflammatory agent or redesigning the peptide to reduce its immunomodulatory activity.[3][4][5][6]
Formulation-induced inflammation.The delivery vehicle (e.g., nanoparticles, liposomes) itself might be causing an inflammatory response. Include a vehicle-only control group in your experiment to assess this.[10]

Quantitative Data Summary

Table 1: Comparison of Hemolytic Activity and Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

Peptide/FormulationModificationHemolytic Activity (% at specified concentration)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference(s)
This compound-High4-88-16[7][9]
Analog 1H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂At least 1.8 times less than this compound0.9 - 6.10.9 - 6.1[7][8][9]
Analog 2HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂At least 1.8 times less than this compound0.9 - 6.10.9 - 6.1[7][8][9]
[βGlc-T9,K7]this compoundGlycosylationDecreased toxicity against erythrocytes and macrophagesPotent antibacterial activityPotent antibacterial activity[2][23]
CP-11Increased positive charge and amphipathicityReduced ability to lyse erythrocytesMaintained activityImproved activity[11]

Table 2: In-Vivo Toxicity of Free vs. Liposomal this compound in Balb/c Mice

FormulationMaximum Non-Lethal Dose (mg/kg)Reference(s)
Free this compound0.4[14][16]
Liposomal this compound (POPC)40[14][16]

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol is adapted from standard methods for assessing the hemolytic activity of antimicrobial peptides.[1][9][21][22]

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh human or sheep red blood cells in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

    • Remove the supernatant and wash the RBC pellet three times with sterile phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the this compound peptide or its analogs in PBS in a 96-well microtiter plate.

    • Add 100 µL of the 4% RBC suspension to each well.

    • Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Data Analysis:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 2: In-Vivo Efficacy and Toxicity in a Galleria mellonella Model

This protocol is a generalized procedure based on established methods for using G. mellonella in antimicrobial research.[7][12][18][19][20][21][22]

  • Larval Selection and Grouping:

    • Select healthy final-instar G. mellonella larvae of similar size and weight (typically 250-350 mg).

    • Divide the larvae into experimental groups (e.g., untreated control, infection control, this compound-treated groups at different doses). A minimum of 10 larvae per group is recommended.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the desired bacterial pathogen (e.g., S. aureus, P. aeruginosa).

    • Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 10⁵ CFU/mL). The optimal infectious dose should be predetermined to cause larval death within 24-48 hours without being immediately lethal.

    • Inject 10 µL of the bacterial suspension into the last left proleg of each larva using a Hamilton syringe.

  • Treatment:

    • Prepare solutions of this compound or its derivatives in sterile PBS.

    • At a predetermined time post-infection (e.g., 1-2 hours), inject 10 µL of the treatment solution into the last right proleg of the larvae.

  • Observation and Data Collection:

    • Incubate the larvae at 37°C in the dark.

    • Monitor larval survival at regular intervals (e.g., every 12 hours) for up to 72 hours. Larvae are considered dead if they do not respond to touch.

    • To assess bacterial load, homogenize a subset of larvae from each group at specific time points, plate serial dilutions of the homogenate on appropriate agar, and count the colony-forming units (CFUs).

    • Assess toxicity by observing melanization (darkening of the cuticle) and overall larval health in uninfected, treated groups.

Protocol 3: Preparation of Liposomal this compound

This protocol is based on the description of preparing liposomal this compound for in-vivo use.[14][16][24]

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with an aqueous solution of this compound in sterile PBS by vortexing. The concentration of this compound should be optimized for encapsulation efficiency.

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the amount of encapsulated this compound using a suitable method like HPLC after disrupting the liposomes with a detergent.

Visualizations

Signaling Pathway: Proposed Mechanism of this compound-Induced Hemolysis

Hemolysis_Pathway This compound This compound Membrane_Binding Electrostatic & Hydrophobic Interaction This compound->Membrane_Binding Binds to RBC_Membrane Erythrocyte Membrane Membrane_Disruption Membrane Disruption/ Pore Formation Membrane_Binding->Membrane_Disruption Ion_Imbalance Ion Imbalance (K+ efflux, Na+ influx) Membrane_Disruption->Ion_Imbalance Osmotic_Lysis Colloid Osmotic Lysis Ion_Imbalance->Osmotic_Lysis Hemoglobin_Release Hemoglobin Release Osmotic_Lysis->Hemoglobin_Release

Caption: Proposed mechanism of this compound-induced hemolysis.

Experimental Workflow: Minimizing Off-Target Effects of this compound

Experimental_Workflow cluster_Strategies Mitigation Strategies cluster_Evaluation In-Vivo Evaluation cluster_Outcome Desired Outcome Analog Analog Synthesis Toxicity Toxicity Assessment (Hemolysis, Cytotoxicity) Analog->Toxicity Efficacy Efficacy Assessment (MIC, Infection Models) Analog->Efficacy Nano Nanoparticle Conjugation Nano->Toxicity Nano->Efficacy Lipo Liposomal Encapsulation Lipo->Toxicity Lipo->Efficacy Reduced_Off_Target Minimized Off-Target Effects Toxicity->Reduced_Off_Target This compound Native This compound This compound->Analog This compound->Nano This compound->Lipo

Caption: Workflow for developing and evaluating this compound with minimal off-target effects.

References

Indolicidin Therapeutic Index Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of indolicidin's therapeutic index.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments aimed at improving the therapeutic index of this compound and its analogs.

Issue Possible Cause Suggested Solution
High Hemolytic Activity Observed in Analogs Insufficient reduction in hydrophobicity or improper distribution of hydrophobic/hydrophilic residues. The tryptophan-rich nature of this compound contributes significantly to its interaction with erythrocyte membranes.- Amino Acid Substitution: Systematically replace tryptophan residues with less hydrophobic amino acids like phenylalanine or with non-natural amino acids.[1][2] Consider substituting proline with lysine to increase cationicity while potentially reducing hydrophobic interactions.[3][4] - Glycosylation: Introduce glycosylation to an amino acid, such as threonine, to increase solubility and decrease cytotoxicity against mammalian cells.[5][6] - Structural Modification: Synthesize retro-analogs, which can exhibit lower hemolytic activity while maintaining or even increasing antibacterial potency.[7][8][9]
Low Antimicrobial Activity After Modification The modification has disrupted a key structural feature required for antimicrobial action, such as the peptide's overall charge, amphipathicity, or its ability to interact with bacterial membranes.- Charge Maintenance: Ensure that modifications do not significantly reduce the net positive charge of the peptide, which is crucial for the initial interaction with negatively charged bacterial membranes. If a hydrophobic residue is replaced, consider a compensatory substitution elsewhere to maintain cationicity. - Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs with systematic modifications to identify the residues critical for antimicrobial activity.[7] For instance, the Trp residue at position 11 is essential for both antimicrobial and hemolytic activities.[7] - Membrane Permeabilization Assays: Confirm that the modified peptide can still effectively permeabilize bacterial membranes using assays like the 1-N-phenylnaphthylamine (NPN) uptake assay for the outer membrane and a β-galactosidase assay for the inner membrane.[10][11]
Peptide Aggregation and Low Solubility High hydrophobicity of this compound and some of its analogs can lead to aggregation in aqueous solutions, reducing bioavailability and making in vitro assays difficult.[5][12]- Glycosylation: The addition of a sugar moiety can significantly increase the solubility of the peptide.[5][12] - Formulation with Delivery Systems: Encapsulating the peptide in liposomes or conjugating it to nanoparticles can improve solubility and stability.[13][14][15] - pH and Buffer Optimization: Experiment with different buffer systems and pH values to find conditions that minimize aggregation.
Inconsistent MIC/MBC Values Variability in experimental conditions can significantly affect the measured antimicrobial activity of peptides. This is a known challenge in antimicrobial peptide (AMP) testing.[16][17]- Standardized Protocols: Strictly adhere to standardized protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), with modifications appropriate for cationic peptides. - Control for Media Components: Be aware that components of standard growth media (e.g., salts, serum) can interfere with AMP activity. Consider using low-salt or serum-free media for initial screenings.[16] - Inoculum Preparation: Ensure a consistent and accurate bacterial inoculum density and growth phase for all experiments.[17]
High Cytotoxicity in Mammalian Cell Lines The peptide indiscriminately disrupts cell membranes, affecting both bacterial and mammalian cells. This is a primary contributor to the low therapeutic index.- Amphipathicity Modification: Design analogs where the distinction between hydrophobic and charged residues is increased. This can enhance selectivity for bacterial membranes over eukaryotic ones.[18][19] - Reduced Amide Bonds: Introduce reduced amide bonds (pseudopeptides) to alter the peptide's secondary structure, which can lead to decreased hemolytic activity without compromising antimicrobial potency.[20] - Delivery Systems: Utilize delivery systems like PLGA nanoparticles to reduce toxicity against host cells by controlling the peptide's release and targeting.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound's therapeutic use?

A1: The primary limitation of this compound for therapeutic applications is its low therapeutic index, which is a result of its high cytotoxicity and hemolytic activity against mammalian cells.[2][5][11] This toxicity is closely linked to its potent antimicrobial mechanism, which involves membrane disruption.[21][22]

Q2: How does this compound kill bacteria?

A2: this compound has a multi-faceted mechanism of action. It is a cationic peptide that initially interacts with and permeabilizes the negatively charged outer and inner membranes of bacteria.[10][21][23] Unlike many other antimicrobial peptides, it does not necessarily lyse the bacterial cells.[19][21] Instead, it can induce filamentation and primarily inhibits DNA synthesis, with a lesser effect on RNA and protein synthesis.[21][24]

Q3: What are the most promising strategies to improve this compound's therapeutic index?

A3: Several strategies have shown promise:

  • Analog Design: Creating analogs with optimized amphipathicity and charge can increase selectivity for bacterial membranes.[3][18] For example, substituting Proline with Lysine can increase the therapeutic index by 3- to 15-fold.[3]

  • Glycosylation: Adding a sugar moiety to the peptide can decrease toxicity against erythrocytes and macrophages while increasing solubility.[5][6][12]

  • Structural Modifications: The synthesis of retro-analogs and pseudopeptides has been shown to reduce hemolytic activity while maintaining strong antibacterial effects.[7][20]

  • Delivery Systems: Encapsulating this compound in systems like liposomes or nanoparticles can reduce its toxicity and improve its in vivo stability and efficacy.[13][15][25]

Q4: Which amino acid residues in this compound are most critical for its activity?

A4: Structure-activity relationship studies have indicated that the tryptophan (Trp) residues play a crucial role. Specifically, the Trp at position 11 is essential for both antimicrobial and hemolytic activities.[7] The Trp residues at positions 4 and 9 are important for antimicrobial and hemolytic activities, respectively.[7] Replacing all five Trp residues with phenylalanine has been shown to reduce hemolytic activity while maintaining antimicrobial action against certain bacteria.[1]

Q5: Can this compound's activity be affected by the experimental conditions of in vitro assays?

A5: Yes, the antimicrobial activity of this compound, like other AMPs, is highly sensitive to the assay conditions.[16][17] Factors such as the salt concentration, pH, and the presence of serum components in the growth medium can significantly impact its efficacy.[16][26] Therefore, it is crucial to use standardized and well-controlled experimental protocols.

Quantitative Data Summary

Table 1: Antimicrobial and Hemolytic Activity of this compound and Selected Analogs

PeptideSequenceTarget OrganismMIC (µM)Hemolytic Activity (HC₅₀ in µM)Therapeutic Index (HC₅₀/MIC)Reference
This compound ILPWKWPWWPWRR-NH₂E. coli32~15.6~0.5[26][27]
S. aureus7.81~15.6~2.0[28]
CP-11 IKKWPWWPWRR-NH₂E. coli8>128>16[10][11]
S. aureus4>128>32[10][11]
[βGlc-T9,K7]this compound ILPWKWT(βGlc)WPWRR-NH₂E. coli4.4>200>45[5][6]
S. aureus2.2>200>90[5][6]
Retro-indolicidin RRWPWWPKWPWLI-NH₂S. typhimuriumSimilar to this compoundSignificantly LowerHigher than this compound[7]
Peptide 3.1 (Sequence not specified)E. coliNot specifiedLow cytotoxicityImproved Selectivity[18][19]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ (50% Hemolytic Concentration) is the concentration of the peptide that causes 50% lysis of red blood cells. The Therapeutic Index is a ratio calculated here as HC₅₀/MIC, where a higher value indicates greater selectivity for bacterial cells over host cells.

Key Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microbroth dilution methods for antimicrobial peptides.

Materials:

  • This compound or analog peptide, stock solution in sterile water or 0.01% acetic acid.

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the final bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Hemolysis Assay

This protocol assesses the peptide's lytic activity against red blood cells.

Materials:

  • This compound or analog peptide, stock solution.

  • Freshly drawn human or sheep red blood cells (RBCs).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

  • Sterile microcentrifuge tubes.

  • Spectrophotometer.

Procedure:

  • RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the pellet three times with cold PBS, centrifuging and discarding the supernatant each time.

  • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In microcentrifuge tubes, add various concentrations of the peptide to the RBC suspension. The final volume should be consistent (e.g., 200 µL).

  • Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Indolicidin_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium This compound This compound (Cationic, +) OM Outer Membrane (LPS, Anionic, -) This compound->OM 1. Electrostatic Attraction Synth DNA Synthesis This compound->Synth 4. Inhibition of DNA Synthesis IM Inner Membrane OM->IM 2. Membrane Permeabilization DNA Bacterial DNA IM->DNA 3. Translocation into Cytoplasm Workflow_Improvement cluster_strategies Strategies cluster_assays Assays Start This compound (High Toxicity, Low TI) Strategy Modification Strategy Start->Strategy AA_Sub Amino Acid Substitution Strategy->AA_Sub e.g., Trp -> Phe Glyco Glycosylation Strategy->Glyco e.g., Add Sugar Struct_Mod Structural Modification Strategy->Struct_Mod e.g., Retro-analog Delivery Delivery Systems (Liposomes, NPs) Strategy->Delivery e.g., Encapsulation Assay In Vitro Assays MIC_Assay Antimicrobial (MIC) AA_Sub->MIC_Assay Hemo_Assay Hemolysis Glyco->Hemo_Assay Cyto_Assay Cytotoxicity (e.g., MTT) Struct_Mod->Cyto_Assay Delivery->Assay Analysis Therapeutic Index (TI) Calculation (HC₅₀/MIC) Assay->Analysis Result Optimized Analog (Low Toxicity, High TI) Analysis->Result

References

Validation & Comparative

A Head-to-Head Battle: Natural Indolicidin Versus its Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antimicrobial and cytotoxic activities of natural indolicidin and its synthetic analogs, providing researchers, scientists, and drug development professionals with critical data for advancing antimicrobial peptide research.

This compound, a naturally occurring cationic antimicrobial peptide isolated from bovine neutrophils, has garnered significant attention for its broad-spectrum activity against bacteria and fungi.[1][2][3] Its unique composition, rich in tryptophan and proline, contributes to its distinct mechanism of action, which involves permeabilizing bacterial membranes and inhibiting DNA synthesis.[1][2][4] However, the therapeutic potential of natural this compound is hampered by its hemolytic activity and potential cytotoxicity to mammalian cells.[5][6][7] This has spurred the development of numerous synthetic this compound analogs designed to enhance antimicrobial potency while minimizing undesirable side effects. This guide provides a head-to-head comparison of the activities of natural and synthetic this compound, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of natural this compound and several synthetic analogs against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural this compound and Synthetic Analogs against Gram-Positive Bacteria

Peptide/AnalogStaphylococcus aureus (µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (µg/mL)
Natural this compound7.81 - 15.62[8]7.81[8]
CP-11Maintained activity of this compound[5][9]Not Reported
CP-11CMaintained activity of this compound[5][9]Not Reported
H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂0.9 - 6.1 (up to 3 times more active than this compound)[10]Not Reported
HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂0.9 - 6.1 (up to 3 times more active than this compound)[10]Not Reported
In-58More bactericidal than this compound[11]Not Reported
IND-4,11KNot ReportedNot Reported
RN7-IN107.81[8]7.81[8]
RN7-IN97.81[8]7.81[8]
RN7-IN87.81[8]7.81[8]
RN7-IN67.81[8]7.81[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Natural this compound and Synthetic Analogs against Gram-Negative Bacteria

Peptide/AnalogEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Klebsiella pneumoniae (µM)
Natural this compound4[12]128[3]>128[3]
CP-11Improved activity[5][9]Not ReportedNot Reported
CP-11CImproved activity[5][9]Not ReportedNot Reported
H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂0.9 - 6.1 (up to 3 times more active than this compound)[10]0.9 - 6.1 (up to 3 times more active than this compound)[10]Not Reported
HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂0.9 - 6.1 (up to 3 times more active than this compound)[10]0.9 - 6.1 (up to 3 times more active than this compound)[10]Not Reported
In-58More bactericidal than this compound[11]Not ReportedNot Reported
IND-4,11KNot Reported128[3]128[3]
RN7-IN107.81[8]Not ReportedNot Reported
RN7-IN97.81[8]Not ReportedNot Reported
RN7-IN87.81[8]Not ReportedNot Reported
RN7-IN67.81[8]Not ReportedNot Reported

Table 3: Minimum Inhibitory Concentration (MIC) of Natural this compound and Synthetic Analogs against Fungi

Peptide/AnalogCandida albicans (µM)
Natural this compound32[3]
CP-11Improved activity[5][9]
CP-11CImproved activity[5][9]
H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂0.9 - 6.1 µg/mL (up to 3 times more active than this compound)[10]
HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂0.9 - 6.1 µg/mL (up to 3 times more active than this compound)[10]
IND-4,11K32[3]

Cytotoxicity and Hemolytic Activity: The Safety Profile

A critical aspect of antimicrobial peptide development is ensuring selectivity for microbial cells over host cells. Hemolytic assays, which measure the lysis of red blood cells, and cytotoxicity assays, such as the MTT assay, are standard methods for evaluating the safety profile of these peptides.

Table 4: Hemolytic Activity of Natural this compound and Synthetic Analogs

Peptide/AnalogHemolytic Activity
Natural this compound56.98% at 250 µg/mL[8]
CP-11CReduced ability to lyse erythrocytes[5][9]
H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂At least 1.8 times less hemolytic than this compound[10]
HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂At least 1.8 times less hemolytic than this compound[10]
In-58Less toxic to mammalian cells[11]
IN13.6% at 250 µg/mL[8]
IN215.39% at 250 µg/mL[8]
IN32.39% at 250 µg/mL[8]
Peptide 3.1Low cytotoxicity[13][14]

Mechanism of Action: How Indolicidins Work

Natural this compound exerts its antimicrobial effects through a multi-faceted approach. It has been shown to permeabilize the outer and inner membranes of bacteria, although it does not typically cause cell lysis.[1][2][4] A key aspect of its mechanism is the preferential inhibition of DNA synthesis, which leads to filamentation in E. coli.[1][2][4] Synthetic analogs are often designed to enhance these membrane-disrupting properties or to introduce novel mechanisms of action. For instance, the synthetic peptide CP-11 demonstrated a greater ability than natural this compound to permeabilize both the outer and inner membranes of E. coli.[9]

cluster_0 This compound Interaction with Bacterial Cell This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Permeabilization Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Entry DNA Bacterial DNA Cytoplasm->DNA DNA_Synth_Inhibition Inhibition of DNA Synthesis DNA->DNA_Synth_Inhibition Filamentation Cell Filamentation DNA_Synth_Inhibition->Filamentation Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Peptide_Dilution Serial Dilution of Peptides in Plate Prepare_Inoculum->Peptide_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Peptide_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End Start Start Seed_Cells Seed Mammalian Cells in Plate Start->Seed_Cells Treat_Cells Treat Cells with Peptides Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

References

Cross-Species Analysis of Cathelicidin Peptide Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathelicidins are a critical family of host defense peptides found across a wide range of vertebrate species. They represent a key component of the innate immune system, exhibiting a fascinating dual functionality: direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects that shape the host's immune response. This guide provides a comparative overview of cathelicidin peptide mechanisms across different species, supported by quantitative data and detailed experimental protocols to aid in research and development of novel therapeutics.

Data Presentation: A Comparative Look at Cathelicidin Activity

The following table summarizes the antimicrobial and cytotoxic activities of representative cathelicidin peptides from various species. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic concentration 50 (HC50) and Inhibitory Concentration 50 (IC50) are measures of cytotoxicity, representing the concentration of a substance that causes 50% hemolysis of red blood cells or 50% inhibition of cell viability, respectively.

Peptide (Species)Target OrganismMIC (µM)Cytotoxicity (HC50/IC50 in µM)Reference
LL-37 (Human)Staphylococcus aureus0.62 - 32>150 (IC50, NIH-3T3 cells)[1][2][3]
Escherichia coli9.38 - 64>75 (IC50, NIH-3T3 cells)[1][4]
Pseudomonas aeruginosa10 - >128[1][5]
CRAMP (Murine)Escherichia coli10 (µg/mL)[6]
BMAP-27 (Bovine)Staphylococcus aureus1 - 20[5][7]
Escherichia coli<4 - 20[5][8]
Cryptococcus neoformans1 (MIC90)[7]
BMAP-28 (Bovine)Cryptococcus neoformans2 (MIC90)Toxic to mammalian tumor cells[7][9]
Chicken CATH-2 (Avian)Escherichia coli5[10]
Fowlicidin-1 to 3 (Avian)Various Bacteria0.4 - 2.5[11]
CATH_BRALE (Fish)Various aquatic bacteria2.34-18.75 (µg/ml)[12][13]
codCath1 (Fish)Various aquatic bacteria2.34-37.5 (µg/ml)[12][13]
Alligator cathelicidin (Reptile)Aeromonas hydrophila6.25 (µg/mL)[14]
Sea snake cathelicidin (Reptile)Aeromonas hydrophila12.5 (µg/mL)[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative analysis of cathelicidin peptides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of peptides.[15][16][17]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial strains for testing

  • Cathelicidin peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a serial two-fold dilution of the cathelicidin peptide in the appropriate solvent in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Hemolysis Assay

This assay assesses the cytotoxicity of cathelicidin peptides against red blood cells.[18][19]

Materials:

  • Freshly collected red blood cells (e.g., human, rabbit)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cathelicidin peptide stock solution

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood to pellet the red blood cells. Wash the pellet three to four times with PBS until the supernatant is clear. Resuspend the washed erythrocytes in PBS to a final concentration of 2-8% (v/v).

  • Peptide Incubation: In a 96-well plate, add the erythrocyte suspension to serial dilutions of the cathelicidin peptide. Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes with 1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Chemokine Induction Assay

This protocol describes how to measure the ability of cathelicidins to induce the release of chemokines from host cells, such as macrophages or epithelial cells.[20][21]

Materials:

  • Host cell line (e.g., RAW 264.7 macrophages, 16HBE14o- bronchial epithelial cells)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Cathelicidin peptide stock solution

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific chemokine to be measured (e.g., IL-8, MCP-1)

Procedure:

  • Cell Culture: Seed the host cells in a 24- or 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Peptide Stimulation: Replace the culture medium with fresh medium containing various concentrations of the cathelicidin peptide. Include an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target chemokine in the supernatants.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The immunomodulatory effects of cathelicidins are mediated through complex signaling pathways within host cells. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Antimicrobial_Mechanisms cluster_membrane Bacterial Membrane cluster_models Membrane Disruption Models cluster_intracellular Intracellular Targets Membrane Bacterial Membrane Barrel_Stave Barrel-Stave Pore Membrane->Barrel_Stave Forms pores Toroidal_Pore Toroidal Pore Membrane->Toroidal_Pore Lipid reorientation Carpet_Model Carpet-like Disruption Membrane->Carpet_Model Micellization DNA_RNA DNA/RNA Synthesis Protein_Synth Protein Synthesis Enzyme_Inhib Enzyme Inhibition Cathelicidin Cathelicidin Cathelicidin->Membrane Electrostatic Interaction Cathelicidin->DNA_RNA Translocation Cathelicidin->Protein_Synth Translocation Cathelicidin->Enzyme_Inhib Translocation

Caption: Direct antimicrobial mechanisms of cathelicidin peptides.

TLR_Signaling_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activation LTA LTA TLR2 TLR2 LTA->TLR2 Activation Cathelicidin Cathelicidin Cathelicidin->LPS Binding & Neutralization Cathelicidin->LTA Binding & Neutralization Cathelicidin->TLR4 Inhibition Cathelicidin->TLR2 Inhibition MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NF_kB NF-κB MyD88->NF_kB Activation Cascade Pro_inflammatory Pro-inflammatory Cytokines NF_kB->Pro_inflammatory Transcription

Caption: Modulation of TLR4 and TLR2 signaling by cathelicidins.

Chemokine_Induction_Pathway cluster_cell Host Cell (e.g., Epithelial Cell, Macrophage) Cathelicidin Cathelicidin Receptor Cell Surface Receptor (e.g., FPRL1, P2X7) Cathelicidin->Receptor Binding & Activation MAPK MAPK Pathway (p38, ERK, JNK) Receptor->MAPK NF_kB NF-κB Pathway Receptor->NF_kB Chemokines Chemokine Production (e.g., IL-8, MCP-1) MAPK->Chemokines Gene Expression NF_kB->Chemokines Gene Expression Immune_Cell_Recruitment Immune Cell Recruitment Chemokines->Immune_Cell_Recruitment Chemoattraction

References

Unlocking New Potential: A Guide to the Synergistic Effects of Indolicidin with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive evaluation of the synergistic effects of Indolicidin, a naturally occurring antimicrobial peptide, with conventional antibiotics. The data presented herein offers researchers, scientists, and drug development professionals a comparative analysis of this compound's potential to enhance the efficacy of existing antibiotic arsenals against challenging pathogens.

Executive Summary

This compound, a 13-amino acid cationic peptide rich in tryptophan, has demonstrated promising antimicrobial properties. This guide consolidates experimental data from checkerboard assays, time-kill kinetic studies, and biofilm eradication experiments to objectively assess its synergistic potential. Our findings indicate that this compound can act synergistically with certain antibiotics, significantly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth and eradicate biofilms. This potentiation effect opens new avenues for combination therapies, potentially revitalizing antibiotics that have lost efficacy due to resistance.

Data Presentation: Synergistic Activity of this compound

The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with various conventional antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where a value of ≤ 0.5 typically indicates synergy.

PathogenAntibioticThis compound MIC Alone (µg/mL)Antibiotic MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FICIInterpretationReference
Multidrug-Resistant Acinetobacter baumannii (Isolate A4)Tigecycline62.55000.9715.60.046Synergy[1]
Multidrug-Resistant Acinetobacter baumannii (Range across isolates)Tigecycline----0.046 - 0.312Synergy[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)Teicoplanin-----Synergy*[2]
Gram-positive bacteriaLevofloxacin-----Improved Activity**[3]

*Synergy was determined by time-kill curve studies, specific FICI values were not reported.[2] **A physical mixture showed improved activity, but quantitative synergy data was not provided.[3]

Performance Against Biofilms

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. The combination of this compound with conventional antibiotics has shown promise in eradicating these resilient structures.

PathogenAntibioticTreatmentBiofilm Reduction (%)Reference
Multidrug-Resistant Acinetobacter baumanniiTigecyclineThis compound + Tigecycline78[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)Daptomycin, Ciprofloxacin, TeicoplaninThis compound + AntibioticSynergistic Eradication***[2]

***Synergistic interactions were observed in time-kill curve studies against MRSA biofilms.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data in this guide.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobials: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of the antibiotic are added along the x-axis. This creates a matrix of varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The lowest concentration of each agent, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[4][5]

Time-Kill Assay

Time-kill assays provide insights into the pharmacodynamics of antimicrobial agents over time.

  • Bacterial Culture: A logarithmic phase bacterial culture is prepared and diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Exposure: The bacterial suspension is incubated with this compound alone, the antibiotic alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.[6][7]

Biofilm Eradication Assay

This assay assesses the ability of antimicrobial agents to eradicate pre-formed biofilms.

  • Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation (e.g., 24-48 hours).

  • Treatment: After the formation of mature biofilms, the planktonic cells are removed, and the biofilms are washed. The biofilms are then treated with this compound, the antibiotic, or their combination at various concentrations.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours).

  • Quantification: The remaining viable bacteria within the biofilm are quantified. This can be done by disrupting the biofilm and performing viable cell counts (CFU/mL) or by using a metabolic activity assay (e.g., XTT) or staining with crystal violet to quantify biofilm mass.[1][8]

  • Analysis: The percentage of biofilm reduction is calculated by comparing the treated wells to the untreated control wells.

Mandatory Visualizations

Experimental Workflow for Synergy Evaluation

Synergy_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis P1 Bacterial Culture (Logarithmic Phase) A1 Checkerboard Assay P1->A1 A2 Time-Kill Assay P1->A2 A3 Biofilm Eradication Assay P1->A3 P2 Antimicrobial Stock Solutions (this compound & Antibiotic) P2->A1 P2->A2 P2->A3 D1 Calculate FICI (Synergy, Additivity, Antagonism) A1->D1 D2 Plot Time-Kill Curves (Log10 CFU/mL vs. Time) A2->D2 D3 Quantify Biofilm Reduction (%) A3->D3 R Synergistic Effect Evaluation

Workflow for evaluating antimicrobial synergy.
Proposed Mechanism of Synergistic Action

The synergistic effect of this compound with conventional antibiotics is believed to stem from a multi-pronged attack on the bacterial cell. As a tryptophan-rich antimicrobial peptide, this compound's primary mechanism involves interaction with and disruption of the bacterial membrane.

Synergy_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Indo This compound Membrane Outer & Inner Membranes Indo->Membrane 1. Membrane Perturbation Targets Intracellular Targets (DNA, Ribosomes, etc.) Indo->Targets 4. Direct Intracellular Action (e.g., DNA binding) Abx Conventional Antibiotic Abx_entry Abx->Abx_entry 3. Enhanced Uptake Membrane->Abx_entry 2. Increased Permeability Inhibition Inhibition of Cellular Processes Targets->Inhibition Cell_Death Synergistic Bacterial Killing Inhibition->Cell_Death Abx_entry->Targets

Proposed synergistic mechanism of this compound.

This membrane perturbation facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations.[4] Furthermore, this compound itself may have intracellular targets, such as DNA, leading to a dual-action assault that bacteria are less likely to overcome.[9]

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound, in combination with conventional antibiotics, represents a promising strategy to combat multidrug-resistant bacteria and their associated biofilms. The synergistic interactions observed can potentially lower the required therapeutic doses of antibiotics, thereby reducing the risk of toxicity and the development of further resistance.

Further research is warranted to explore the synergistic potential of this compound with a broader range of antibiotic classes against a wider array of clinically relevant pathogens. In vivo studies are also crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety of these combination therapies in a preclinical setting. The continued investigation into the synergistic mechanisms of antimicrobial peptides like this compound will be instrumental in the development of next-generation antimicrobial therapies.

References

Indolicidin: A Potent Antimicrobial Peptide Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is actively exploring alternative therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Indolicidin, a 13-residue cationic peptide isolated from bovine neutrophils, has demonstrated broad-spectrum activity against a variety of pathogens, including those resistant to multiple antibiotics.[1][2] This guide provides a comparative analysis of this compound's efficacy against antibiotic-resistant strains, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

This compound's potency has been evaluated against several multidrug-resistant (MDR) bacteria. Its effectiveness is often compared with traditional antibiotics to gauge its therapeutic potential.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. Studies have shown this compound to be effective against multi-drug resistant Enteroaggregative Escherichia coli (MDR-EAEC).

MicroorganismAntimicrobial AgentMIC (µM)MBC (µM)Reference
MDR-EAECThis compound3264[3][4]
MDR-EAECMeropenem--

Note: Direct MIC/MBC values for Meropenem against the same MDR-EAEC strains were not provided in the compared study, though it was used in time-kill kinetic assays.

Time-Kill Kinetics

Time-kill assays assess the rate at which an antimicrobial agent kills a bacterium. In a study against MDR-EAEC, this compound demonstrated complete elimination of the bacteria within 2 hours.[3][5] In contrast, meropenem achieved a similar level of inhibition in 60 minutes.[3][5] While meropenem acted faster, the rapid bactericidal activity of this compound highlights its potential as an effective antimicrobial.

OrganismTreatmentTime to Eradication
MDR-EAECThis compound (at MIC, MBC, 4xMIC)120 minutes
MDR-EAECMeropenem (10 µg/ml)60 minutes
In Vivo Efficacy

In a Galleria mellonella larval model of MDR-EAEC infection, treatment with this compound resulted in a 95% survival rate, which was significantly higher than the 52.5% survival rate in the untreated group and the 85% survival rate in the meropenem-treated group.[3][5] This suggests this compound's potential for effective in vivo application.

Mechanism of Action

This compound employs a multi-faceted mechanism to exert its antimicrobial effects, primarily targeting the bacterial membrane and intracellular processes.[6]

Membrane Permeabilization and Disruption

This compound's cationic nature facilitates its interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[7][8][9] This interaction leads to the permeabilization of the outer and inner membranes, disrupting the membrane potential and leading to leakage of intracellular contents.[5][7][8][9] Unlike some other AMPs, this compound does not necessarily lyse the bacterial cells but rather forms channels or pores in the membrane.[6][7][8][9]

Inhibition of Intracellular Processes

Evidence suggests that this compound can translocate across the bacterial membrane and interfere with essential intracellular processes. It has been shown to preferentially inhibit DNA synthesis, which leads to filamentation and ultimately cell death in E. coli.[6][10][11] This dual-action mechanism, targeting both the cell membrane and intracellular components, may contribute to the low incidence of resistance development against this compound.

Experimental Protocols and Workflows

The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the micro broth dilution method.[3][4]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_determination Determination Bacterial_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculation Inoculate Microtiter Plate Bacterial_Inoculum->Inoculation Peptide_Dilutions Prepare Serial Dilutions of this compound Peptide_Dilutions->Inoculation Incubation_1 Incubate at 37°C for 18-24h Inoculation->Incubation_1 MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation_1->MIC_Reading Subculture Subculture from clear wells onto agar plates MIC_Reading->Subculture Incubation_2 Incubate at 37°C for 24h Subculture->Incubation_2 MBC_Reading Read MBC (Lowest concentration with no growth) Incubation_2->MBC_Reading

Workflow for MIC and MBC determination.
Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time.[3]

  • Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Treatment: this compound is added to the bacterial suspension at concentrations corresponding to its MIC, MBC, and multiples of the MIC. A control group with no this compound is also included.

  • Sampling and Plating: The cultures are incubated at 37°C with shaking. At specified time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes), aliquots are withdrawn, serially diluted in saline, and plated on nutrient agar.

  • Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Start_Culture Start with Bacterial Culture (~1 x 10^6 CFU/mL) Add_Peptide Add this compound (at various MIC multiples) Start_Culture->Add_Peptide Incubate Incubate at 37°C with shaking Add_Peptide->Incubate Time_Points Withdraw Aliquots at Different Time Points Incubate->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate Plate on Nutrient Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates at 37°C for 24h Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Curve Plot Time-Kill Curve Count_CFU->Plot_Curve

Workflow for Time-Kill Kinetic Assay.
Proposed Signaling Pathway of this compound's Action

The following diagram illustrates the proposed mechanism of action of this compound against a Gram-negative bacterium.

Indolicidin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Envelope cluster_intracellular Cytoplasm This compound This compound Outer_Membrane Outer Membrane (LPS) This compound->Outer_Membrane Electrostatic Interaction Periplasm Periplasmic Space Outer_Membrane->Periplasm Permeabilization Inner_Membrane Inner (Cytoplasmic) Membrane Periplasm->Inner_Membrane Translocation DNA Bacterial DNA Inner_Membrane->DNA Intracellular Entry Membrane_Depolarization Membrane Depolarization Inner_Membrane->Membrane_Depolarization Pore Formation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA->DNA_Synthesis_Inhibition Binding Filamentation Cell Filamentation DNA_Synthesis_Inhibition->Filamentation Cell_Death Cell Death Filamentation->Cell_Death Membrane_Depolarization->Cell_Death

Proposed mechanism of action of this compound.

References

Benchmarking New Indolicidin Analogs Against the Parent Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolicidin, a naturally occurring 13-residue cationic antimicrobial peptide (AMP) isolated from bovine neutrophils, has garnered significant attention for its broad-spectrum antimicrobial activity.[1] Its unique composition, rich in tryptophan and proline, contributes to its potent efficacy against a wide range of bacteria and fungi. However, the therapeutic potential of the parent peptide is often hampered by its hemolytic activity and cytotoxicity towards mammalian cells.[1] This has spurred the development of numerous this compound analogs designed to enhance antimicrobial potency while minimizing undesirable side effects. This guide provides a comprehensive comparison of prominent new this compound analogs against the parent peptide, supported by experimental data and detailed methodologies.

Performance Snapshot: this compound vs. Analogs

The development of this compound analogs has focused on improving its therapeutic index by increasing antimicrobial activity and reducing toxicity. The following tables summarize the quantitative performance of several notable analogs compared to the parent this compound peptide.

Peptide Modification Primary Advantage(s) Primary Disadvantage(s)
This compound (Parent) ILPWKWPWWPWRR-NH₂Broad-spectrum antimicrobial activityHigh hemolytic activity and cytotoxicity
Analogs with L-substitutions Trp residues at positions 9 and 11 replaced with Leucine.[2][3]Negligible hemolytic activity while maintaining strong antibacterial activity.[2][3]Reduced activity against some strains compared to the parent peptide.
Retro-analog Reversed amino acid sequence of the parent peptide.[2][3]Higher antibacterial activity against both Gram-positive and Gram-negative bacteria with remarkably lower hemolytic activity.[2][3]Potential for altered mechanism of action that may require further investigation.
Analogs with non-natural amino acids Tryptophan residues replaced with non-natural aromatic amino acids and N-terminus modified with a hydrophobic block.[4]More active than the parent this compound against S. aureus and E. coli.[4]Synthesis can be more complex and costly.
Cyclic N-locked Analogs N-terminus to lysine side-chain cyclization.[5]Significantly reduced cytotoxicity towards HaCaT cells.[5]Antimicrobial activity may be decreased against some bacterial strains.[5]
Peptide 3.1 Increased distinction between hydrophobic and charged residues.[6]Low cytotoxicity and hemolytic activity while maintaining antimicrobial efficacy.[6]Specific structural details and full spectrum of activity are proprietary.[6]
CP10A Proline residues substituted with alanine.[7]Improved activity against Gram-positive organisms.[7]Mechanism of action may involve intracellular targets, adding complexity to its study.[7]
(2-Me)Phe & D-Phe Analogs Tryptophan residues replaced with 2-methyl-phenylalanine or D-phenylalanine.[8]Broader spectrum of antimicrobial activity and lower hemolytic activity.[8]The use of D-amino acids can sometimes lead to reduced susceptibility to proteases but also altered interactions with biological targets.
IND-4,11K Specific substitutions to enhance activity for skin infections.[9]Potent dual-action antifungal and antibacterial agent, effective in in vivo rabbit models.[9]Optimized for a specific application (skin infections) and may not be superior for systemic use.

Quantitative Data Comparison

The following tables provide a more detailed, quantitative comparison of the antimicrobial and hemolytic activities of selected this compound analogs.

Table 1: Minimum Inhibitory Concentration (MIC) Against Key Pathogens (μg/mL)
Peptide/AnalogStaphylococcus aureusEscherichia coliCandida albicansReference(s)
This compound (Parent)12.5 - 6416 - 12832[5]
Cyclic Analog 712.5>100Not Reported
IND-4,11KNot SpecifiedNot Specified32[9]
(2-Me)Phe Analog0.9 - 6.1 (MIC₅₀)0.9 - 6.1 (MIC₅₀)0.9 - 6.1 (MIC₅₀)[10]
D-Phe Analog0.9 - 6.1 (MIC₅₀)0.9 - 6.1 (MIC₅₀)0.9 - 6.1 (MIC₅₀)[10]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Hemolytic Activity (% Hemolysis at a Specific Concentration)
Peptide/AnalogConcentration (µg/mL)% HemolysisReference(s)
This compound (Parent)20088.7[5]
Cyclic Analog 720015.7[5]
Cyclic Analog 92007.8[5]
Cyclic Analog 10200-0.3[5]
(2-Me)Phe AnalogNot Specified>1.8x less than this compound[10]
D-Phe AnalogNot Specified>1.8x less than this compound[10]

Mechanism of Action: From Membrane Disruption to Intracellular Targets

The primary mechanism of action for this compound and its analogs involves the disruption of bacterial cell membranes. However, evidence also points to intracellular targets, making their mode of action multifaceted.

Membrane Interaction and Permeabilization

This compound's cationic nature facilitates its initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[11] This interaction leads to membrane permeabilization, disruption of the transmembrane potential, and the formation of ion channels, ultimately causing cell death.[11]

Indolicidin_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Analog LPS LPS / Teichoic Acid This compound->LPS Electrostatic Interaction Membrane Lipid Bilayer LPS->Membrane Binding Pore Pore/Channel Formation Membrane->Pore Insertion & Aggregation Disruption Membrane Potential Disruption Pore->Disruption Ion Leakage CellDeath Cell Death Disruption->CellDeath

Caption: this compound's interaction with the bacterial membrane.

Intracellular Targeting

Beyond membrane disruption, some this compound analogs, such as CP10A, have been shown to affect intracellular processes.[4][7] These peptides can translocate across the bacterial membrane and inhibit the synthesis of DNA, RNA, and proteins, leading to cell filamentation and eventual death.[3][4][12] This dual-action mechanism makes the development of resistance more challenging for bacteria.

Indolicidin_Intracellular_Targets cluster_targets Intracellular Targets This compound This compound Analog (e.g., CP10A) Membrane Bacterial Membrane Permeabilization This compound->Membrane Translocation Translocation into Cytoplasm Membrane->Translocation DNA DNA Synthesis Inhibition Translocation->DNA RNA RNA Synthesis Inhibition Translocation->RNA Protein Protein Synthesis Inhibition Translocation->Protein CellDeath Bactericidal Effect DNA->CellDeath RNA->CellDeath Protein->CellDeath

Caption: Intracellular targets of certain this compound analogs.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of new analogs, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the performance of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Peptide stock solutions (typically in 0.01% acetic acid or sterile water)

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

  • Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Add Inoculum to each well A->C B Prepare Serial Dilutions of Peptide in 96-well Plate B->C D Include Positive & Negative Controls C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well microtiter plates

  • Centrifuge with a plate rotor

  • Microplate reader

Protocol:

  • RBC Preparation: Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution.

  • Controls:

    • Negative Control: 100 µL of RBC suspension with 100 µL of PBS.

    • Positive Control: 100 µL of RBC suspension with 100 µL of 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm (hemoglobin release).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow A Prepare 2% Red Blood Cell Suspension in PBS C Add RBC Suspension to Peptide Dilutions A->C B Prepare Peptide Dilutions in 96-well Plate B->C D Incubate at 37°C for 1 hour C->D E Centrifuge to Pellet Intact RBCs D->E F Measure Absorbance of Supernatant at 540 nm E->F G Calculate % Hemolysis F->G

Caption: Workflow for the hemolysis assay.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and proliferation after exposure to a compound.

Materials:

  • Mammalian cell line (e.g., HaCaT, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Peptide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of the peptide.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Treat Cells with Peptide Dilutions for 24-48h A->B C Add MTT Reagent and Incubate for 4 hours B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate % Cell Viability E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The development of new this compound analogs represents a promising avenue for combating antimicrobial resistance. By modifying the parent peptide's structure, researchers have successfully created analogs with improved therapeutic profiles, characterized by enhanced antimicrobial activity and reduced toxicity. The data and protocols presented in this guide offer a framework for the objective comparison of these new analogs, facilitating the identification and development of the next generation of peptide-based therapeutics. Continued research into the structure-activity relationships of this compound and its derivatives will be crucial for designing even more effective and safer antimicrobial agents.

References

Bacterial Transcriptomic Responses to Indolicidin Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic changes in bacteria upon exposure to Indolicidin, a tryptophan-rich antimicrobial peptide (AMP), and contrasts its effects with other antimicrobial peptides possessing different mechanisms of action. Understanding these differential responses at the genetic level is crucial for the development of novel antimicrobial strategies and for combating the rise of antibiotic resistance.

Introduction to this compound and its Mechanism of Action

This compound is a 13-residue cationic peptide isolated from bovine neutrophils, known for its broad-spectrum antimicrobial activity.[1][2] Unlike many other AMPs that primarily function by causing catastrophic membrane lysis, this compound exhibits a dual mode of action. It can permeabilize bacterial membranes, but its primary bactericidal effect is often attributed to its ability to translocate into the cytoplasm and inhibit DNA synthesis.[2][3][4] This inhibition of DNA replication leads to characteristic bacterial cell filamentation and the induction of the SOS response, a global response to DNA damage.[4][5]

Comparative Transcriptomic Analysis

Data Presentation: Summary of Gene Regulation

The following tables summarize the key cellular processes and genes affected by different classes of antimicrobial peptides.

Table 1: Effects of this compound on Bacterial Cellular Processes

Cellular ProcessObserved Effect of this compoundReference
DNA Replication & Repair Inhibition of DNA synthesis, induction of the SOS response.[3][4][5]
Cell Division Induction of cell filamentation due to blocked DNA replication.[2][4]
Membrane Integrity Increased membrane permeability without complete lysis.[2][4][6]
Macromolecular Synthesis Primary inhibition of DNA synthesis with lesser effects on RNA and protein synthesis at bactericidal concentrations.[4]

Table 2: Differentially Regulated Genes in E. coli Exposed to the Intracellular-Targeting Peptide Bac7(1-35) *

Gene RegulationGene/OperonFunction
Upregulated yagUPutative multidrug resistance protein
mdtA, mdtB, mdtCMultidrug resistance efflux pump
marA, marBMultiple antibiotic resistance operon regulators
sodASuperoxide dismutase
recNDNA repair protein
Downregulated nuoA-NNADH:ubiquinone oxidoreductase I complex
cyoA-ECytochrome o oxidase complex
atpA-HF1F0 ATP synthase complex
fliC, fliAFlagellar synthesis and regulation
ompFOuter membrane porin F

*Data extracted from a study on the transcriptional response of E. coli to the proline-rich AMP Bac7(1-35), which also acts on intracellular targets without significant membrane disruption.[7][8]

Table 3: General Transcriptomic Response to Membrane-Disrupting Antimicrobial Peptides

Gene RegulationAffected Cellular Processes
Upregulated Cell envelope stress response (e.g., Cpx, Rcs phosphorelays)
Synthesis and modification of membrane components (e.g., lipid A)
Chaperones and proteases (e.g., HtrA, DegP)
Efflux pumps
Downregulated Cell motility and chemotaxis
Biosynthesis of flagellar components
Central metabolism (energy-saving response)

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and a general workflow for comparative transcriptomic experiments.

Indolicidin_Pathway This compound This compound Membrane Bacterial Membrane This compound->Membrane Permeabilization Cytoplasm Cytoplasm Membrane->Cytoplasm Translocation DNA Bacterial DNA Cytoplasm->DNA Inhibition of DNA Synthesis SOS SOS Response Genes (recA, lexA, etc.) DNA->SOS Induction Filamentation Cell Filamentation SOS->Filamentation Leads to Transcriptomics_Workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_analysis Data Analysis Culture Bacterial Culture (e.g., E. coli) Treatment Exposure to: - this compound - Other AMPs - Control Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing RNA-Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment DEG_Analysis->Pathway_Analysis

References

Assessing the In-Vivo Efficacy of Indolicidin Versus Other Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo efficacy of Indolicidin, a tryptophan-rich cationic antimicrobial peptide (AMP), against other AMPs. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

This compound, a 13-amino acid peptide isolated from bovine neutrophils, has garnered significant interest for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses[1]. Its unique mechanism of action, which involves membrane disruption and inhibition of DNA synthesis, makes it a promising candidate in the fight against multidrug-resistant pathogens[1]. This guide synthesizes available in-vivo data to assess its performance relative to other AMPs.

In-Vivo Efficacy: Comparative Data

Direct in-vivo comparative studies between this compound and other specific AMPs are limited in publicly available literature. However, by examining individual studies utilizing similar animal models, a comparative assessment can be constructed.

Galleria mellonella Model: this compound vs. Meropenem

A 2019 study investigated the in-vivo efficacy of this compound against a multi-drug resistant strain of Enteroaggregative Escherichia coli (MDR-EAEC) in the Galleria mellonella (greater wax moth) larval model. This model is increasingly used for high-throughput in-vivo studies due to its innate immune system sharing similarities with that of vertebrates[1]. The study compared this compound's performance to the carbapenem antibiotic, meropenem.

Treatment GroupSurvival Rate (at 120h post-infection)Bacterial Load Reduction (log10 CFU/mL) at 24h
This compound 95% [1]Significant reduction (P < 0.001) [1]
Meropenem85%[1]Not reported
Infected (untreated)52.5%[1]Baseline
Rabbit Skin Infection Model: this compound vs. This compound Derivative (IND-4,11K)

A 2025 study evaluated the efficacy of this compound and a novel derivative, IND-4,11K, in a rabbit model of skin and soft tissue infection caused by Staphylococcus aureus and Pseudomonas aeruginosa. The peptides were formulated as a cream for topical application.

Treatment GroupWound Healing and Infection Clearance
This compound (in cream formulation) Effective in reducing bacterial load and promoting wound healing.
IND-4,11K (in cream formulation) Showed superior therapeutic efficacy compared to the parent this compound peptide.[2]

While not a comparison with a different class of AMP, this study provides valuable in-vivo data on this compound's performance in a mammalian model.

Experimental Protocols

Galleria mellonella Infection Model for this compound Efficacy

This protocol is based on the methodology described by Chakraborty et al., 2019[1].

Objective: To assess the in-vivo antimicrobial efficacy of this compound against MDR-EAEC.

Animal Model: Galleria mellonella larvae.

Experimental Groups:

  • Group I: Infected with MDR-EAEC (cocktail of strains).

  • Group II: Infected with MDR-EAEC and treated with this compound.

  • Group III: Infected with MDR-EAEC and treated with meropenem.

  • Group IV: PBS control.

  • Group V: this compound control (uninfected).

Procedure:

  • Infection: Larvae in Groups I, II, and III are infected with a lethal dose (LD50) of a cocktail of MDR-EAEC strains via injection.

  • Treatment: Three hours post-infection, Group II is treated with a MIC dose of this compound, and Group III is treated with meropenem.

  • Observation: Larval survival is monitored and recorded over 120 hours.

  • Bacterial Load Enumeration: Hemolymph is collected from larvae at various time points (e.g., 24, 48, 72 hours) to determine the bacterial count (CFU/mL).

  • Histopathology: Tissues from larvae in all groups are collected, fixed, and stained to observe any pathological changes.

Experimental Workflow: Galleria mellonella Model

G_mellonella_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis start Select G. mellonella larvae groups Divide into 5 groups: I: Infected II: Infected + this compound III: Infected + Meropenem IV: PBS Control V: this compound Control start->groups infect Infect Groups I, II, III with MDR-EAEC groups->infect treat Treat Group II with this compound Treat Group III with Meropenem (3 hours post-infection) infect->treat observe Monitor survival over 120 hours treat->observe bacterial_load Enumerate bacterial load from hemolymph treat->bacterial_load histology Perform histopathological examination treat->histology Indolicidin_Pathway This compound This compound tnfrsf1a TNFRSF1A This compound->tnfrsf1a induces nfkb NF-κB Activation tnfrsf1a->nfkb cjun c-JUN Activation tnfrsf1a->cjun immune_response Innate Immune Response nfkb->immune_response cjun->immune_response LL37_Pathway ll37 LL-37 il1r IL1R ll37->il1r activates nfkb_ll37 NF-κB Activation il1r->nfkb_ll37 nfat2 NFAT2 Activation il1r->nfat2 immune_response_ll37 Innate Immune Response nfkb_ll37->immune_response_ll37 nfat2->immune_response_ll37

References

A Researcher's Guide to the Statistical Validation of Indolicidin Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of statistical methods for validating results from indolicidin antimicrobial assays. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure the robustness and reliability of your findings.

This compound, a cationic peptide derived from bovine neutrophils, has demonstrated broad-spectrum antimicrobial activity. However, the unique properties of this tryptophan-rich peptide necessitate rigorous statistical validation of its efficacy. This guide outlines best practices for the statistical analysis of common antimicrobial assays, presents comparative data for this compound and other antimicrobial peptides (AMPs), and provides detailed experimental protocols.

Comparing the Antimicrobial Efficacy of this compound

The antimicrobial activity of this compound and its derivatives has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the MIC values of this compound and other AMPs against various bacteria.

Antimicrobial PeptideE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)L. monocytogenes (ATCC 19115)
This compound 32 µg/mL16 µg/mL>128 µg/mL8 µg/mL
IND-4,11K (this compound Derivative) 128 µM8 µM128 µM-
Melittin 4 µg/mL4 µg/mL16 µg/mL2 µg/mL[1]
Cap18 2 µg/mL8 µg/mL4 µg/mL8 µg/mL[1]
Cap11 4 µg/mL16 µg/mL8 µg/mL16 µg/mL[1]

Note: MIC values can vary between studies due to differences in experimental conditions.

Statistical Approaches for Analyzing Antimicrobial Assay Data

The selection of an appropriate statistical method is critical for the accurate interpretation of antimicrobial assay results. Due to the nature of these experiments, specific statistical considerations are required.

Analysis of Minimum Inhibitory Concentration (MIC) Data

MIC data is inherently interval-censored, as the true MIC lies between the highest concentration with no growth and the lowest concentration with growth. Simple comparisons of modal MICs can be misleading. More robust statistical methods include:

  • Non-parametric tests: The Wilcoxon-Mann-Whitney test can be used to compare the distributions of MIC values between different peptides or bacterial strains.

  • Survival analysis models: These models can handle censored data effectively and can be used to compare MIC distributions while accounting for the interval nature of the data.

  • Bayesian approaches: These methods can incorporate prior knowledge and provide a probability distribution for the MIC, offering a more nuanced comparison.

Analysis of Time-Kill Kinetic Assay Data

Time-kill assays provide a dynamic view of antimicrobial activity. Statistical analysis of this data often involves:

  • Two-way Analysis of Variance (ANOVA): This can be used to compare the bactericidal activity of different concentrations of a peptide over time.[2] Post-hoc tests, such as Dunnett's or Bonferroni, can be used to identify specific differences.

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: These models can describe the time course of bacterial killing and regrowth, allowing for a more comprehensive comparison of antimicrobial efficacy.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound or other antimicrobial peptides

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial peptide in MHB in the microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide at which no visible growth is observed.[1][3]

Time-Kill Kinetic Assay

This assay measures the rate at which an antimicrobial peptide kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other suitable broth

  • This compound or other antimicrobial peptides at desired concentrations (e.g., 1x MIC, 4x MIC)

  • Sterile tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing MHB with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

  • Add the antimicrobial peptide at the desired concentrations to the flasks. Include a growth control without any peptide.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL against time to generate the time-kill curve.[2][4]

Visualizing Workflows and Mechanisms

Diagrams can effectively illustrate complex experimental processes and biological pathways.

Experimental_Workflow_for_Indolicidin_Antimicrobial_Assays Experimental Workflow for this compound Antimicrobial Assays cluster_preparation Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Logarithmic Phase) MIC_Assay Broth Microdilution (MIC Determination) Bacterial_Culture->MIC_Assay Time_Kill_Assay Time-Kill Kinetic Assay Bacterial_Culture->Time_Kill_Assay Membrane_Permeability Membrane Permeability Assay Bacterial_Culture->Membrane_Permeability Peptide_Stock This compound Stock Solution Peptide_Stock->MIC_Assay Peptide_Stock->Time_Kill_Assay Peptide_Stock->Membrane_Permeability MIC_Analysis Statistical Analysis of MIC (e.g., Wilcoxon test) MIC_Assay->MIC_Analysis Time_Kill_Analysis Statistical Analysis of Time-Kill Data (e.g., Two-way ANOVA) Time_Kill_Assay->Time_Kill_Analysis Mechanism_Analysis Mechanism of Action Determination Membrane_Permeability->Mechanism_Analysis

Experimental Workflow for this compound Antimicrobial Assays

The precise mechanism of action of this compound is still under investigation, with evidence supporting multiple pathways.

Indolicidin_Mechanism_of_Action Proposed Mechanisms of Action for this compound cluster_membrane Bacterial Membrane Interaction cluster_intracellular Intracellular Targets This compound This compound Outer_Membrane Outer Membrane Permeabilization This compound->Outer_Membrane Binds to LPS DNA_Synthesis_Inhibition Inhibition of DNA Synthesis This compound->DNA_Synthesis_Inhibition Cytoplasmic_Membrane Cytoplasmic Membrane Disruption Outer_Membrane->Cytoplasmic_Membrane Channel_Formation Channel Formation Cytoplasmic_Membrane->Channel_Formation Carrier_Mechanism Anion Carrier Mechanism Cytoplasmic_Membrane->Carrier_Mechanism Bacterial_Death Bacterial Cell Death Channel_Formation->Bacterial_Death Carrier_Mechanism->Bacterial_Death DNA_Synthesis_Inhibition->Bacterial_Death

Proposed Mechanisms of Action for this compound

This compound's interaction with the bacterial cell begins with the permeabilization of the outer membrane, a process facilitated by its binding to lipopolysaccharides (LPS).[5] Following this, it disrupts the cytoplasmic membrane. The exact mechanism of this disruption is debated, with some evidence pointing to the formation of discrete channels, while other studies suggest it may act as an anion carrier, transporting molecules across the membrane.[5][6] Additionally, there is evidence that this compound can translocate into the cytoplasm and inhibit DNA synthesis, contributing to its bactericidal effect.[7]

References

Safety Operating Guide

Personal protective equipment for handling Indolicidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of therapeutic compounds like Indolicidin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Immediate Safety Precautions

This compound is a cationic antimicrobial peptide that, while having therapeutic potential, requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]

Potential Health Effects: [1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1][3]

In the event of exposure, the following first aid measures should be taken immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the necessary PPE.[4] The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesHandle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] Nitrile gloves are a common choice in laboratory settings.[4]
Eyes/Face Safety glasses with side-shields or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Laboratory coat or protective suitChoose body protection appropriate for the task to prevent skin contact.[1]
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or when generating aerosols.Avoid formation of dust and aerosols.[1] If a respirator is needed, use one that is NIOSH-approved.

Operational Plans: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Wash hands thoroughly after handling.[3]

Storage Procedures:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Recommended storage temperature for the lyophilized powder is -20°C.[1][5][6][7]

  • For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[8]

  • Before use, allow the product to equilibrate to room temperature before opening the vial to prevent moisture absorption.[8]

Disposal Plans

Contaminated materials and waste should be handled as potentially hazardous.

Disposal of this compound:

  • Dispose of contents and container to an approved waste disposal plant.[3] Follow all federal, state, and local environmental regulations.

Disposal of Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]

Experimental Protocols and Workflows

While specific experimental designs will vary, the following provides a general workflow for assessing the antimicrobial activity of this compound.

General Workflow for Antimicrobial Susceptibility Testing:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_peptide->serial_dilution prep_bacteria Culture Bacterial Strain inoculate Inoculate with Bacterial Suspension prep_bacteria->inoculate prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Measure Optical Density (OD) or Plate for CFU incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Methodologies:

Minimum Inhibitory Concentration (MIC) Assay: The MIC of this compound can be determined by a micro broth dilution method.[9]

  • Preparation: Prepare a stock solution of this compound. Culture the target bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Serially dilute the this compound stock solution in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (media only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10]

Cytotoxicity Assay (MTT Assay): To assess the toxicity of this compound against mammalian cells, an MTT assay can be performed.[11]

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

Mechanism of Action: Signaling Pathways

This compound exerts its antimicrobial effect through a multi-targeted mechanism, primarily involving membrane disruption and inhibition of intracellular processes.[12]

This compound This compound Outer_Membrane Bacterial Outer Membrane This compound->Outer_Membrane Binds to LPS Cytoplasmic_Membrane Cytoplasmic Membrane Outer_Membrane->Cytoplasmic_Membrane Permeabilizes Cytoplasm Cytoplasm Cytoplasmic_Membrane->Cytoplasm Forms Channels / Pores Cell_Death Bacterial Cell Death Cytoplasmic_Membrane->Cell_Death Membrane Depolarization DNA_Synthesis DNA Synthesis Cytoplasm->DNA_Synthesis Inhibits DNA_Synthesis->Cell_Death Leads to

Caption: Simplified diagram of this compound's mechanism of action against Gram-negative bacteria.

This compound initially binds to lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria.[10][13] It then permeabilizes the outer membrane and disrupts the cytoplasmic membrane, often by forming ion channels.[10][13][14] This leads to membrane depolarization. Additionally, this compound can translocate into the cytoplasm and inhibit DNA synthesis, ultimately leading to bacterial cell death.[12][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolicidin
Reactant of Route 2
Indolicidin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。